NU9056
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRAMCAHIWHWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)SSC2=CC=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NU9056: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a KAT5/Tip60 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU9056 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferase KAT5, also known as Tip60. This technical guide provides an in-depth overview of the discovery, a putative synthesis process, and the detailed mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development, offering detailed experimental protocols and a summary of key quantitative data. The document highlights the therapeutic potential of targeting Tip60 with selective inhibitors like this compound, particularly in the context of prostate cancer.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of the histone acetyltransferase (HAT) Tip60 (KAT5).[1][2][3] The screening of a diverse compound library of approximately 80,000 members led to the identification of an isothiazole-based scaffold with inhibitory activity against both Tip60 and p300.[1][4]
Initial hits were further evaluated and optimized, leading to the identification of 1,2-bis(isothiazol-5-yl)disulfane, designated as this compound.[1][2] Subsequent characterization revealed this compound to be a relatively potent and selective inhibitor of Tip60.[1][5]
Putative Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been detailed in the public domain, a plausible synthetic route can be postulated based on established principles of isothiazole (B42339) and disulfide chemistry. The synthesis would likely involve the formation of an isothiazole-5-thiol intermediate, followed by its oxidative dimerization to yield the disulfide product, this compound.
A generalized synthetic approach is outlined below. It is important to note that this is a hypothetical pathway and may require significant optimization.
Logical Workflow for the Putative Synthesis of this compound
Caption: A logical workflow for the putative synthesis of this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the histone acetyltransferase Tip60. Tip60 is a crucial enzyme involved in transcriptional regulation, DNA damage repair, and cell signaling.[1] In several cancers, including aggressive forms of prostate cancer, Tip60 is overexpressed and acts as a co-activator for the androgen receptor.[1]
Signaling Pathway of this compound Action
The inhibitory action of this compound on Tip60 triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway affected by this compound in prostate cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Enzyme | IC50 (µM) | Selectivity vs. Tip60 |
| Tip60 (KAT5) | 2[1][5] | - |
| p300 | 60 | >30-fold |
| PCAF | 36 | >16-fold[5] |
| GCN5 | >100 | >50-fold |
Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 (µM) |
| LNCaP | 24 ± 2[4] |
| PC3 | 27 ± 2[4] |
| DU145 | 8 - 27 (range)[1][2][3] |
| 22RV1 | 8 - 27 (range)[1][2][3] |
Detailed Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against HAT enzymes.
Experimental Workflow for In Vitro HAT Assay
Caption: Workflow for a radioactive filter-binding in vitro HAT assay.
Materials:
-
Recombinant human Tip60, p300, PCAF, GCN5
-
Histone H3 or H4 substrate
-
[³H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant HAT enzyme, and histone substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cellular Protein Acetylation Assay (Western Blot)
This protocol details the assessment of this compound's effect on protein acetylation within a cellular context.
Experimental Workflow for Cellular Acetylation Assay
Caption: A standard workflow for Western blot analysis of cellular protein acetylation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer
-
Protease and HDAC inhibitors (e.g., TSA, sodium butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14, total histone H3/H4, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed and culture prostate cancer cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for different durations.
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against specific acetylated proteins or total proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and analyze the band intensities to determine changes in protein acetylation.
Caspase 3/9 Activation Assay
This protocol is for measuring the induction of apoptosis by assessing the activity of key executioner caspases.
Experimental Workflow for Caspase Activation Assay
Caption: A general workflow for a colorimetric or fluorometric caspase activity assay.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AFC for fluorometric)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric, Ac-LEHD-AFC for fluorometric)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the appropriate caspase-3 or caspase-9 substrate to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.
-
Determine the fold-increase in caspase activity relative to untreated control cells.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of Tip60. Its discovery and characterization have solidified Tip60 as a potential therapeutic target for prostate cancer and potentially other malignancies where Tip60 is dysregulated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of Tip60 inhibition. Future work may focus on optimizing the potency and pharmacokinetic properties of this compound to develop clinically viable drug candidates.
References
NU9056: A Selective KAT5 (Tip60) Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
Lysine (B10760008) Acetyltransferase 5 (KAT5), also known as Tip60, is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[1] Its dysregulation is implicated in various diseases, most notably cancer. NU9056 has emerged as a potent and selective small-molecule inhibitor of KAT5, making it an invaluable tool for studying the biological functions of this enzyme and a promising lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, its mechanism of action, and detailed experimental protocols for its use in research.
Introduction to KAT5 (Tip60)
KAT5 is a member of the MYST family of histone acetyltransferases (HATs), characterized by a highly conserved MYST domain that contains a zinc finger and an acetyl-CoA binding motif.[2][3] It plays a pivotal role in chromatin remodeling by acetylating histone H4 at multiple lysine residues, as well as histones H2A and H3.[4][5] This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates gene transcription.[6][7]
Beyond its role in histone modification, KAT5 acetylates a variety of non-histone proteins, thereby modulating their function. Key substrates include p53, ATM, and the androgen receptor, highlighting KAT5's involvement in DNA damage response and hormone signaling.[1][2] In the context of cancer, particularly prostate cancer, KAT5 is often overexpressed and acts as a co-activator for the androgen receptor.[1][8]
This compound: A Selective KAT5 Inhibitor
This compound, chemically identified as 1,2-bis(isothiazol-5-yl)disulfane, is a cell-permeable disulfane (B1208498) compound that acts as a potent and selective inhibitor of KAT5.[1][9] It was identified through high-throughput screening as an isothiazole (B42339) derivative with significant inhibitory activity against KAT5.[1][8]
Biochemical Activity and Selectivity
In vitro enzymatic assays have demonstrated that this compound is a highly effective inhibitor of KAT5. The inhibitory activity of this compound against various histone acetyltransferases is summarized in the table below.
| Enzyme | IC50 (µM) | Selectivity vs. KAT5 |
| KAT5 (Tip60) | < 2[10] | - |
| p300 | 60[10] | >30-fold |
| PCAF | 36[10] | >18-fold |
| GCN5 | > 100[10] | >50-fold |
Table 1: Biochemical activity and selectivity of this compound against various histone acetyltransferases.
Cellular Activity
This compound exhibits a range of effects in cellular models, primarily through the inhibition of KAT5's acetyltransferase activity. These effects are particularly pronounced in cancer cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| Prostate Cancer (LNCaP, PC3, etc.) | Proliferation | GI50 | 8-27 µM | [1][8][11] |
| Prostate Cancer (LNCaP) | Apoptosis | Caspase 3/9 Activation | Time and concentration-dependent increase | [1][8][11][12] |
| Prostate Cancer (LNCaP) | Histone Acetylation | Western Blot | Decreased H3K14, H4K8, H4K16 acetylation | [6][12][13] |
| Prostate Cancer (LNCaP) | Protein Levels | Western Blot | Decreased Androgen Receptor, PSA, p53, p21 | [1][6][8][11] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Cell Viability | CCK8 Assay | Concentration-dependent inhibition | [9] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Migration/Invasion | Transwell Assay | Dose-dependent inhibition | [9] |
Table 2: Summary of the cellular activities of this compound in various cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of KAT5. This leads to a reduction in the acetylation of both histone and non-histone substrates, which in turn modulates multiple downstream signaling pathways.
Inhibition of Histone Acetylation
By inhibiting KAT5, this compound leads to a decrease in the acetylation of key histone residues, including H3K14, H4K8, and H4K16.[12][13] This results in a more condensed chromatin state, leading to the repression of genes regulated by KAT5.
Modulation of Key Signaling Pathways
KAT5 plays a crucial role in the DNA damage response (DDR) by acetylating and activating ATM (Ataxia Telangiectasia Mutated) kinase.[2] Pre-treatment of cells with this compound has been shown to inhibit the phosphorylation of ATM in response to ionizing radiation, indicating a blockade of the DDR pathway.[1][8] This suggests that this compound could potentially be used as a sensitizer (B1316253) to radiation therapy in cancer treatment.
This compound blocks the DNA damage response pathway.
In several cancer cell lines, treatment with this compound leads to the induction of apoptosis.[14] This is mediated through the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3.[1][8][11][12] The pro-apoptotic effects of this compound are likely a consequence of its impact on p53 and other cell cycle regulators.
This compound induces apoptosis via caspase activation.
In prostate cancer, KAT5 functions as a co-activator of the androgen receptor (AR) through direct acetylation.[1] By inhibiting KAT5, this compound leads to a decrease in AR protein levels and its downstream target, prostate-specific antigen (PSA).[1][6][8] This makes this compound a particularly interesting compound for the study and potential treatment of prostate cancer.
A recent study has elucidated a novel mechanism of action for this compound in anaplastic thyroid carcinoma (ATC).[9] In this context, this compound was found to shorten the half-life of the oncoprotein c-Myc, leading to its downregulation. This, in turn, suppresses the expression of miR-202, a microRNA implicated in ATC progression.[9]
This compound downregulates c-Myc and miR-202 in ATC.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from the methods used to characterize this compound's inhibitory activity.[8][11]
Objective: To determine the IC50 of this compound against KAT5 and other HATs.
Materials:
-
Recombinant KAT5 (or other HAT) enzyme
-
Histone H3 or H4 substrate
-
[3H]-Acetyl Coenzyme A
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding [3H]-Acetyl Coenzyme A.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 10% TCA to remove unincorporated [3H]-Acetyl Coenzyme A.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (Sulforhodamine B Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
This compound
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
10 mM Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubating for 15 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis for Protein Acetylation and Expression
Objective: To determine the effect of this compound on the acetylation of histones and the expression levels of key proteins.
Materials:
-
Cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-KAT5, anti-p53, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Western blotting transfer system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable and highly selective inhibitor of KAT5 that has proven instrumental in elucidating the diverse roles of this acetyltransferase in cellular physiology and disease. Its ability to modulate key signaling pathways involved in cancer progression, such as the DNA damage response, apoptosis, and androgen receptor signaling, underscores its potential as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic targeting of KAT5.
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAT5 - Wikipedia [en.wikipedia.org]
- 3. KAT5 histone acetyltransferase mutations in cancer cells | microPublication [micropublication.org]
- 4. The Tudor-knot domain of KAT5 regulates nucleosomal substrate acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Sapphire Bioscience [sapphirebioscience.com]
role of NU9056 in DNA damage response
An In-depth Technical Guide on the Role of NU9056 in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of Lysine Acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5/Tip60 is a critical enzyme in the MYST family of histone acetyltransferases (HATs) that plays a pivotal role in numerous cellular processes, including transcriptional regulation, cell signaling, and, most notably, the DNA Damage Response (DDR).[3][4][5] By targeting Tip60, this compound effectively blocks essential protein acetylation events required for the activation of the DDR pathway, leading to impaired DNA repair, cell cycle disruption, and apoptosis. This makes this compound a valuable chemical probe for studying Tip60-mediated processes and a promising therapeutic candidate for cancers that overexpress Tip60, such as certain prostate and anaplastic thyroid cancers.[3][4][6] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Central Role of KAT5/Tip60 in the DNA Damage Response
Upon the induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation (IR), the cell activates a complex signaling network known as the DNA Damage Response (DDR). A key early event in this cascade is the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[3][7] Tip60 is a primary activator of ATM.[3] In response to DNA damage, Tip60 is activated and acetylates histone proteins (specifically H4 and H2A) at the sites of damage, as well as non-histone targets, including ATM itself.[3][7] This acetylation is a critical step that facilitates the autophosphorylation and full activation of ATM, which then phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4]
This compound: Mechanism of Action in Disrupting the DDR
This compound functions by directly and selectively inhibiting the acetyltransferase activity of Tip60.[2] By preventing Tip60 from acetylating its targets, this compound effectively short-circuits the DNA damage signaling cascade at a critical upstream point.
The primary consequences of this compound-mediated Tip60 inhibition in the context of DNA damage are:
-
Inhibition of ATM Activation: Pre-treatment of cells with this compound prevents the robust phosphorylation of ATM (pATM) that normally occurs within minutes of exposure to ionizing radiation.[3][4] This blockade of a master regulator of the DDR has profound downstream effects.
-
Impaired DNA Repair: By inhibiting the ATM activation pathway, this compound disrupts the signaling required for efficient DNA double-strand break repair.[3][7] This leads to an accumulation of DNA damage, visualized by the persistence of γH2AX foci.[8]
-
Reduced Stability of Key Proteins: Tip60-mediated acetylation is known to enhance the stability of proteins such as p53.[3][9] Treatment with this compound leads to a decrease in the protein levels of p53 and its transcriptional target, the cell cycle inhibitor p21.[2][3][4]
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage and disruption of pro-survival signaling pathways ultimately trigger programmed cell death. This compound has been shown to induce apoptosis through the activation of initiator caspase-9 and executioner caspase-3.[3][4][10]
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 10. apexbt.com [apexbt.com]
NU9056: A Deep Dive into its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NU9056, a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) KAT5, also known as Tip60. We will delve into its mechanism of action, its specific effects on histone acetylation, and the downstream cellular consequences, with a focus on its potential as a therapeutic agent in oncology.
Core Mechanism: Selective Inhibition of KAT5 (Tip60)
This compound is a cell-permeable disulfane (B1208498) compound that demonstrates high selectivity for the KAT5 (Tip60) histone acetyltransferase.[1] Histone acetyltransferases are crucial enzymes that catalyze the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone proteins, playing a pivotal role in regulating chromatin structure and gene expression.[2] Tip60, a member of the MYST family of HATs, is involved in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[3]
This compound's inhibitory action on KAT5 leads to a reduction in the acetylation of specific histone residues, thereby modulating cellular processes that are dependent on Tip60 activity.[4] This targeted inhibition makes this compound a valuable tool for studying the specific functions of KAT5 and a potential candidate for therapeutic intervention in diseases where KAT5 is dysregulated, such as in certain cancers.[5]
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize the key inhibitory concentrations against different histone acetyltransferases and its growth inhibitory effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases
| Enzyme | IC50 (μM) | Selectivity over KAT5 |
| KAT5 (Tip60) | < 2 | - |
| p300 | 60 | >30-fold |
| PCAF | 36 | >18-fold |
| GCN5 | >100 | >50-fold |
Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 (μM) |
| LNCaP | 24[6] |
| PC3 | 27[6] |
| LNCaP-CdxR | 12[6] |
| CWR22rv1 | 7.5[6] |
Impact on Histone Acetylation and Downstream Signaling
This compound's inhibition of KAT5 directly translates to a decrease in the acetylation of its target histone lysine residues. Specifically, treatment with this compound has been shown to reduce the levels of acetylated histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[2][4]
This reduction in histone acetylation triggers a cascade of cellular events, primarily impacting DNA damage response and cell cycle progression, ultimately leading to apoptosis in cancer cells.
Caption: this compound inhibits KAT5, leading to reduced histone acetylation and apoptosis.
The DNA damage response is a critical pathway affected by this compound. Tip60 plays a key role in the activation of ATM (Ataxia-Telangiectasia Mutated) kinase, a central player in the DNA double-strand break repair pathway.[7] By inhibiting Tip60, this compound can impede the DNA damage response, rendering cancer cells more susceptible to DNA-damaging agents.[7][8]
Furthermore, this compound treatment has been shown to decrease the protein levels of the androgen receptor, prostate-specific antigen (PSA), p53, and p21 in prostate cancer cells.[5] The induction of apoptosis by this compound is mediated through the activation of caspase-3 and caspase-9.[5][6]
Experimental Protocols
To facilitate further research, this section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is crucial for determining the inhibitory activity and selectivity of compounds like this compound against various HAT enzymes.
Caption: Workflow for determining in vitro HAT inhibitory activity.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine the recombinant HAT enzyme, a histone substrate (e.g., histone H3 or H4), and varying concentrations of this compound in a suitable assay buffer.
-
Initiation: Start the reaction by adding [3H]-labeled acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid solution (e.g., acetic acid).
-
Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [3H]-acetyl-CoA.
-
Quantification: Measure the amount of incorporated [3H]-acetyl groups on the filter paper using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of HAT activity inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This technique is used to assess the in-cell activity of this compound by measuring the levels of specific acetylated histone marks.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP) and treat with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H4K16, anti-acetyl-H3K14) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion and Future Directions
This compound has emerged as a critical research tool for elucidating the multifaceted roles of KAT5 in cellular physiology and pathology. Its high selectivity and potent inhibitory activity make it an attractive candidate for further preclinical and potentially clinical development, particularly in the context of prostate and other cancers where KAT5 is overexpressed. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential in combination therapies with DNA-damaging agents or other targeted therapies. The detailed understanding of this compound's effect on histone acetylation provides a solid foundation for its continued investigation as a novel therapeutic strategy.
References
- 1. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
Understanding the Cellular Targets of NU9056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU9056 is a small molecule inhibitor that has garnered significant interest in the field of cancer research. Identified as a potent and selective inhibitor of the lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60, this compound has demonstrated promising anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its function.
Core Cellular Target: KAT5 (Tip60)
The primary cellular target of this compound is the histone acetyltransferase KAT5 (Tip60).[1][2][3][4][5] this compound exhibits a high degree of selectivity for KAT5 over other histone acetyltransferases (HATs) such as p300, PCAF, and GCN5.[2][4][5] KAT5 is a member of the MYST family of HATs and plays a crucial role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[3][6][7][8][9]
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound against various histone acetyltransferases are summarized below.
| Target Enzyme | IC50 Value | Selectivity vs. KAT5 | Reference |
| KAT5 (Tip60) | ~2 µM | - | [2][3][6] |
| p300 | ~60 µM | ~30-fold | [4][5] |
| PCAF | ~36 µM | ~18-fold | [4][5] |
| GCN5 | >100 µM | >50-fold | [4][5] |
Cellular Effects and Phenotypes
Inhibition of KAT5 by this compound triggers a cascade of cellular events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
| Cell Line | Effect | Concentration | Reference |
| Prostate Cancer (LNCaP, PC3, CWR22rv1) | Inhibition of cellular proliferation | GI50: 8-27 µM | [3][5][6] |
| Prostate Cancer (LNCaP) | Induction of apoptosis via caspase-3 and -9 activation | 17-36 µM | [2][3][6] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Inhibition of survival, growth, migration, and invasion | 2.5–40 µM | [10] |
| Anaplastic Thyroid Carcinoma (CAL-62) | Increased radio- and chemosensitivity | Not specified | [10] |
| Extranodal NK/T Cell Lymphoma | Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis | Not specified | [11] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of KAT5 disrupts several critical signaling pathways implicated in cancer progression.
DNA Damage Response Pathway
KAT5 plays a pivotal role in the DNA damage response (DDR) by acetylating key proteins such as ATM and p53.[7][8] Pre-treatment with this compound has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation, thereby impairing the DDR.[3][6]
Caption: this compound inhibits the DNA Damage Response by blocking KAT5-mediated activation of ATM and p53.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, KAT5 acts as a co-activator for the androgen receptor (AR) through direct acetylation.[3][6] Treatment with this compound leads to a decrease in the protein levels of both AR and its downstream target, prostate-specific antigen (PSA).[2][3][6]
Caption: this compound downregulates Androgen Receptor signaling by inhibiting its KAT5-mediated acetylation.
p53 Signaling Pathway
The tumor suppressor protein p53 is another key substrate of KAT5. This compound treatment has been shown to decrease the protein levels of p53 and its downstream target, p21.[2][3][6]
Caption: this compound impacts the p53 signaling pathway by reducing p53 levels through KAT5 inhibition.
c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma
In anaplastic thyroid carcinoma, this compound has been found to exert its anti-tumor effects by blocking c-Myc and consequently downregulating miR-202.[10]
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
NU9056 in Prostate Cancer: A Preclinical Technical Overview
This technical guide provides an in-depth analysis of the preliminary studies on NU9056, a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5), in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, cellular effects, and the experimental protocols used in its characterization.
Introduction
Tip60 (KAT5) is a crucial histone acetyltransferase involved in a variety of cellular processes, including transcriptional regulation, cell signaling, and DNA damage repair.[1][2] In aggressive prostate cancer, Tip60 is often overexpressed and functions as a co-activator for the androgen receptor (AR) by directly acetylating lysine (B10760008) residues within the receptor's hinge region.[1][2][3] This activity is integral to the development and progression of prostate cancer.[2] this compound, identified as 1,2-bis(isothiazol-5-yl)disulfane, is a potent and selective small molecule inhibitor of Tip60, making it a valuable tool for investigating Tip60's role and a potential therapeutic agent.[1][3]
Biochemical Profile of this compound
This compound has been characterized as a specific inhibitor of Tip60's acetyltransferase activity. High-throughput screening initially identified an isothiazole (B42339) compound that inhibited both Tip60 and p300 HAT activity, leading to the synthesis and evaluation of related compounds, from which this compound was identified.[2][3]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against Tip60 and its selectivity over other HAT enzymes are critical parameters for its use as a chemical probe and potential therapeutic.
| Enzyme | IC50 Value | Selectivity vs. Tip60 |
| Tip60 (KAT5) | 2 µM[1][3][4] | - |
| PCAF | >16-fold higher than Tip60[4][5] | >16x |
| p300 | >16-fold higher than Tip60[4][5] | >16x |
| GCN5 | >16-fold higher than Tip60[4][5] | >16x |
Experimental Protocol: In Vitro HAT Assay
The determination of this compound's IC50 value was performed using an in vitro Histone Acetyltransferase (HAT) assay.[1]
-
Reaction Setup : Assays are conducted in quadruplicate.
-
Substrates : Histones are used as the substrate for the acetylation reaction.
-
Cofactor : The reaction utilizes ³H labeled acetyl-CoA.
-
Inhibitor Addition : For compounds showing over 50% inhibition at a 100 µM concentration, a dose-response curve is generated to calculate the IC50 value.[1]
-
Detection : The incorporation of the radiolabeled acetyl group onto the histone substrate is measured to determine the extent of enzyme activity and inhibition.
Cellular Activity in Prostate Cancer Models
This compound has demonstrated significant cellular activity in various prostate cancer cell lines, primarily through the inhibition of cell growth and the induction of apoptosis.[1][3]
Inhibition of Cellular Proliferation
Treatment with this compound leads to a reduction in the proliferation of prostate cancer cells.[1][6] The 50% growth inhibition (GI50) values have been determined across a panel of cell lines.
| Cell Line | Description | GI50 Concentration |
| LNCaP | Androgen-responsive, AR-positive, wild-type p53 | 24 µM[7] |
| PC3 | Androgen-independent, AR-negative, p53 null | 27 µM[7] |
| General Range | Panel of prostate cancer cell lines | 8 - 27 µM[1][2][3] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The anti-proliferative effects of this compound were quantified using the Sulforhodamine B (SRB) assay.[6]
-
Cell Seeding : Prostate cancer cells are seeded into 96-well plates.
-
Compound Incubation : Cells are incubated with increasing concentrations of this compound for a duration equivalent to three cell doubling times.
-
Cell Fixation : After incubation, cells are fixed to the plate.
-
Staining : The fixed cells are stained with Sulforhodamine B, a dye that binds to total cellular protein.
-
Quantification : The amount of bound dye is measured, which is proportional to the cell number, allowing for the calculation of growth inhibition.[6] Experiments are typically performed with multiple replicates (e.g., 6) and repeated on independent occasions.[2]
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the activation of the intrinsic caspase cascade.[1][3] Treatment of LNCaP cells with this compound (at concentrations of 17-36 µM for 24-96 hours) results in the time- and concentration-dependent activation of both caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[4]
Experimental Protocol: Caspase Activity Assay
Caspase activation is a hallmark of apoptosis and was measured using a flow cytometry-based assay.[2][6]
-
Cell Treatment : Cells are treated with this compound for specified durations and concentrations.
-
Cell Fixation and Permeabilization : Cells are fixed using Cytofix/Cytoperm solution.
-
Antibody Staining : Cells are incubated with fluorescently labeled antibodies specific for the active forms of caspase-3 and caspase-9.
-
Flow Cytometry : The fluorescence of individual cells is detected and quantified using a flow cytometer on the FL-1 channel, indicating the level of caspase activation.[2][6]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting Tip60, which in turn modulates several critical signaling pathways in prostate cancer cells.
Impact on Protein Acetylation and Key Cancer-Related Proteins
As a Tip60 inhibitor, this compound directly affects the acetylation status of histone and non-histone proteins.[4]
-
Histone Acetylation : Treatment with this compound (2.5-40 µM for 2 hours) leads to decreased levels of acetylated histone H4 at lysine 16 (H4K16), H3 at lysine 14 (H3K14), and H4 at lysine 8 (H4K8), which are known targets of Tip60-mediated acetylation.[4][7]
-
Protein Expression : this compound treatment also results in decreased protein levels of the Androgen Receptor (AR), Prostate-Specific Antigen (PSA), p53, and p21.[1][3][5]
Caption: Mechanism of this compound in prostate cancer cells.
Inhibition of the DNA Damage Response
Tip60 plays a recognized role in the cellular response to DNA damage.[2] Following ionizing radiation (IR), Tip60 is activated, leading to the activation of Ataxia Telangiectasia Mutated (ATM) kinase and p53.[2] Pre-treatment of cells with this compound was shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 that normally occur in response to IR.[1][3][6] This indicates that this compound can disrupt the DNA damage response pathway mediated by Tip60.
Caption: this compound inhibits the Tip60-mediated DNA damage response.
Experimental Workflow: Western Blotting
Western blotting is a fundamental technique used to assess the levels of specific proteins. The workflow below outlines the process used to measure changes in protein levels following this compound treatment.
Caption: Standard experimental workflow for Western blotting.
Conclusion
The preliminary data on this compound strongly support Tip60 as a viable therapeutic target in prostate cancer.[1][3] this compound effectively inhibits Tip60 HAT activity, leading to reduced proliferation and increased apoptosis in prostate cancer cell lines.[1][2] Its ability to decrease levels of key proteins like the androgen receptor and interfere with the DNA damage response further highlights its therapeutic potential.[3][6] These findings provide a solid foundation for further preclinical development and optimization of Tip60 inhibitors for the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The KAT5 Inhibitor NU9056: A Deep Dive into its Neurobiological Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NU9056, a potent and selective small-molecule inhibitor of the K(lysine) acetyltransferase 5 (KAT5), also known as Tip60, is emerging as a significant tool in neurobiological research.[1][2] Initially characterized for its anti-proliferative and pro-apoptotic effects in cancer cell lines, recent studies have illuminated its potential in modulating key pathways implicated in neurodegenerative diseases and neuroinflammation.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound in a neurobiological context, focusing on its role in inhibiting the NLRP3 inflammasome, its interplay with the DNA damage response pathway, and its potential connection to tau acetylation. Detailed experimental protocols, quantitative data, and visualized signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the KAT5 histone acetyltransferase.[1] KAT5 is a member of the MYST family of acetyltransferases and is crucial for acetylating both histone and non-histone proteins, thereby regulating a wide array of cellular processes including gene transcription, DNA damage repair, and apoptosis.[4] By binding to and inhibiting the catalytic activity of KAT5, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on its substrate proteins. This leads to a hypoacetylated state of KAT5 targets, altering their function and downstream signaling.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Tip60 (KAT5) | 2 µM | In vitro HAT assay | [2][4] |
| p300 | >32 µM | In vitro HAT assay | [1] |
| PCAF | >32 µM | In vitro HAT assay | [1] |
| GCN5 | >32 µM | In vitro HAT assay | [1] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Biological Effect | Metric | Concentration/Dose | Model System | Reference |
| Inhibition of NLRP3 Inflammasome | Robust Inhibition | 1 µM | LPS-primed macrophages | [1] |
| Inhibition of Cell Proliferation | GI50 (50% Growth Inhibition) | 8-27 µM | Prostate cancer cell lines | [2][4] |
| Induction of Apoptosis | Caspase 3/9 activation | 17-36 µM | LNCaP cells | [5] |
| Alleviation of Cognitive Dysfunction | N/A | 5 mg/kg (i.p.) | LPS-induced mouse model of SAE | [3] |
| Reduction of IL-1β in serum | Significant decrease | 5 mg/kg (i.p.) | LPS-induced mouse model of SAE | [3] |
Key Signaling Pathways Modulated by this compound in Neurobiology
Inhibition of the NLRP3 Inflammasome Pathway
A pivotal finding in the neurobiology of this compound is its ability to suppress neuroinflammation by inhibiting the NLRP3 inflammasome.[3][6] The activation of the NLRP3 inflammasome is a key event in the innate immune response and has been implicated in the pathogenesis of several neurodegenerative diseases.[7][8] The mechanism involves the direct acetylation of NLRP3 by KAT5, which is a critical step for its self-aggregation and the subsequent assembly of the inflammasome complex.[7][8] this compound, by inhibiting KAT5, prevents this acetylation event, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[3][8]
DNA Damage Response Pathway in Neurons
KAT5/Tip60 is a critical component of the DNA damage response (DDR). In response to DNA double-strand breaks, KAT5 acetylates the ATM (ataxia telangiectasia mutated) kinase, which is a prerequisite for ATM's full activation.[9][10] Activated ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor p53.[9] This phosphorylation stabilizes p53, allowing it to act as a transcription factor to induce cell cycle arrest or apoptosis.[11][12] In post-mitotic neurons, aberrant activation of this pathway can lead to neuronal death.[13] By inhibiting KAT5, this compound can potentially modulate the neuronal response to DNA damage, although this specific interaction in a neurodegenerative context requires further investigation.
Potential Role in Tau Acetylation
The post-translational modification of the tau protein, including acetylation, is a hallmark of Alzheimer's disease and other tauopathies.[14][15] Acetylation of specific lysine residues on tau can impair its ability to bind to microtubules and promote its aggregation into neurofibrillary tangles.[14] While the acetyltransferases p300/CBP are known to acetylate tau, the role of KAT5 in this process is an active area of investigation.[14] Given that KAT5 is a potent acetyltransferase with a wide range of substrates, it is plausible that it could directly or indirectly influence tau acetylation. Inhibition of KAT5 by this compound could therefore represent a novel therapeutic strategy to reduce pathological tau modifications, though direct evidence for this is still forthcoming.
Detailed Experimental Protocols
In Vivo Administration of this compound in an LPS-Induced Neuroinflammation Mouse Model
This protocol is based on the methodology described for inducing sepsis-associated encephalopathy (SAE).[3]
-
Animal Model: C57BL/6 mice.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli (e.g., Sigma, cat# L2880).
-
This compound (e.g., Tocris, cat# 4903).
-
Sterile, pyrogen-free saline.
-
-
Procedure:
-
Prepare a stock solution of LPS in sterile saline.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
-
Administer this compound (5 mg/kg) via intraperitoneal (i.p.) injection.
-
Thirty minutes after this compound administration, induce neuroinflammation by i.p. injection of LPS (10 mg/kg).
-
A second dose of this compound (5 mg/kg, i.p.) is administered 24 hours after the LPS injection.
-
Control groups should include vehicle-only and LPS + vehicle-only treated animals.
-
Monitor animals for behavioral changes (e.g., open field test, novel object recognition) and collect tissues (brain, serum) at desired time points for further analysis.[3]
-
Western Blot Analysis of Protein Acetylation and Signaling
This protocol provides a general framework for assessing changes in protein levels and post-translational modifications. Specific antibody dilutions should be optimized.[14][15]
-
Sample Preparation:
-
Harvest cells or tissues and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Anti-acetylated-lysine (1:1000)
-
Anti-Tip60 (1:1000)
-
Anti-NLRP3 (1:1000)
-
Anti-Caspase-1 (1:1000)
-
Anti-IL-1β (1:1000)
-
Anti-pATM (1:1000)
-
Anti-p53 (1:1000)
-
Loading control (e.g., anti-β-actin or anti-GAPDH, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify apoptotic and necrotic cells following this compound treatment.[16]
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the role of KAT5 in neurobiology. Its ability to inhibit the NLRP3 inflammasome presents a compelling therapeutic avenue for neuroinflammatory disorders. Furthermore, its involvement in the DNA damage response and its potential to modulate tau acetylation highlight its relevance to a broader range of neurodegenerative diseases, including Alzheimer's disease.
Future research should focus on:
-
Directly investigating the effect of this compound on tau acetylation and aggregation in relevant neuronal models.
-
Elucidating the precise role of the KAT5-ATM-p53 axis in neuronal apoptosis and survival in the context of neurodegeneration.
-
Evaluating the long-term efficacy and safety of this compound in preclinical models of chronic neurodegenerative diseases.
-
Exploring the impact of this compound on synaptic plasticity and cognitive function in greater detail.
The continued exploratory research on this compound holds the promise of uncovering novel therapeutic strategies for a host of debilitating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-HDAC Inhibitors Promote Tau Aggregation by Increasing the Level of Acetylated Tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a KAT 5 Inhibitor, Treatment Alleviates Brain Dysfunction by Inhibiting NLRP3 Inflammasome Activation, Affecting Gut Microbiota, and Derived Metabolites in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound, a KAT 5 Inhibitor, Treatment Alleviates Brain Dysfunction by Inhibiting NLRP3 Inflammasome Activation, Affecting Gut Microbiota, and Derived Metabolites in LPS-Treated Mice [frontiersin.org]
- 7. Updated insights into the molecular networks for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negative Regulation of the Acetyltransferase TIP60-p53 Interplay by UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Tip60-dependent p53 acetylation in cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical role of acetylation in tau-mediated neurodegeneration and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for NU9056: A Selective KAT5 (Tip60) Inhibitor
These application notes provide a comprehensive overview of NU9056, a potent and selective inhibitor of the histone acetyltransferase (HAT) KAT5, also known as Tip60. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro studies.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for KAT5 (Tip60) over other HATs such as p300, pCAF, and GCN5.[1][2] Histone acetyltransferases are crucial enzymes in the regulation of chromatin structure and gene expression, catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails.[1][3][4] The dysregulation of HAT activity is implicated in various diseases, including cancer. This compound has been shown to inhibit protein acetylation in prostate cancer cell lines, block the DNA damage response, and induce apoptosis, making it a valuable tool for studying the biological roles of KAT5 and as a potential therapeutic agent.[5][6][7]
Data Presentation
Inhibitory Activity of this compound against various Histone Acetyltransferases
| HAT Enzyme | IC50 Value (µM) | Selectivity vs. KAT5 |
| KAT5 (Tip60) | < 2 | - |
| p300 | 60 | >30-fold |
| pCAF | 36 | >18-fold |
| GCN5 | >100 | >50-fold |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound against a panel of histone acetyltransferases. Data compiled from multiple sources.
Cellular Effects of this compound in Prostate Cancer Cell Lines
| Cell Line | Effect | Concentration (µM) |
| LNCaP | Inhibition of H4K16, H3K14, and H4K8 acetylation | 2.5 - 40 |
| LNCaP | Induction of Caspase 3 and 9 activation (apoptosis) | 17 - 36 |
| LNCaP, PC3, CWR22rv1 | Inhibition of cell proliferation (GI50) | 7.5 - 27 |
Table 2: Summary of the observed cellular effects of this compound in various prostate cancer cell lines.[1][2][5][8]
Signaling Pathways
This compound, through its inhibition of KAT5 (Tip60), impacts several critical cellular signaling pathways.
DNA Damage Response Pathway
KAT5 plays a pivotal role in the DNA damage response (DDR). Upon DNA damage, KAT5 is activated, leading to the acetylation of histones and the subsequent activation of ATM (Ataxia Telangiectasia Mutated) and p53.[3][5][7] this compound can inhibit this pathway by preventing KAT5-mediated acetylation events.
c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma
In anaplastic thyroid carcinoma, this compound has been shown to suppress tumor progression by targeting KAT5, which leads to a reduction in the half-life of the c-Myc protein.[9] This, in turn, downregulates the expression of miR-202, a microRNA implicated in cancer cell progression.[9]
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay using this compound
This protocol describes a radioactive filter-binding assay to measure the in vitro inhibitory activity of this compound on KAT5 (Tip60). The assay quantifies the incorporation of radiolabeled acetyl groups from [3H]-Acetyl-CoA into a histone substrate.
Materials:
-
Recombinant human KAT5 (Tip60) enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl-CoA
-
This compound (dissolved in DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
10% Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper (e.g., Whatman P81)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of recombinant KAT5 in HAT assay buffer. The final concentration should be optimized to ensure the reaction is in the linear range.
-
Prepare a working solution of the histone substrate in HAT assay buffer.
-
Prepare a working solution of [3H]-Acetyl-CoA.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in HAT assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in order:
-
HAT assay buffer
-
This compound solution (or DMSO for control)
-
Recombinant KAT5 enzyme
-
Histone substrate
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding [3H]-Acetyl-CoA to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized based on enzyme activity.
-
-
Stop Reaction and Precipitate:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate the plate on ice for 15 minutes to allow the precipitation of acetylated histones.
-
-
Filter and Wash:
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with 10% TCA to remove unincorporated [3H]-Acetyl-CoA.
-
Perform a final wash with ethanol.
-
-
Quantify:
-
Allow the filter paper to dry completely.
-
Place the filter spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 8. apexbt.com [apexbt.com]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of NU9056 for LNCaP Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of NU9056, a selective inhibitor of histone acetyltransferase (HAT) Tip60 (KAT5), in LNCaP prostate cancer cell culture.
Introduction
This compound is a potent and selective small molecule inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1][2] Tip60 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[3][4] In the context of prostate cancer, particularly in androgen-responsive LNCaP cells, Tip60 acts as a co-activator for the androgen receptor (AR).[3] Inhibition of Tip60 by this compound has been shown to suppress LNCaP cell proliferation, induce apoptosis, and reduce the expression of key proteins involved in prostate cancer progression, such as the androgen receptor (AR) and prostate-specific antigen (PSA).[3][5] These characteristics make this compound a valuable tool for basic research and a potential therapeutic agent.
Biological Activity and Mechanism of Action
This compound exerts its effects by specifically inhibiting the acetyltransferase activity of Tip60.[3] This inhibition leads to a cascade of downstream events within LNCaP cells:
-
Inhibition of Histone Acetylation: this compound treatment results in decreased acetylation of histone H4 at lysine (B10760008) 16 (H4K16), histone H3 at lysine 14 (H3K14), and histone H4 at lysine 8 (H4K8), all of which are targets of Tip60-mediated acetylation.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death in a time- and concentration-dependent manner through the activation of caspase-3 and caspase-9.[1][5]
-
Downregulation of Key Proteins: Treatment with this compound leads to a reduction in the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.[1][5]
-
Inhibition of DNA Damage Response: this compound can inhibit the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) in response to ionizing radiation, indicating an impairment of the DNA damage response pathway.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in LNCaP cell culture.
| Parameter | Value | Cell Line | Reference |
| IC50 (Tip60 inhibition) | 2 µM | In vitro | [3] |
| GI50 (Growth Inhibition) | 24 µM | LNCaP | [5] |
| Growth Inhibition Range | 8 - 27 µM | Prostate Cancer Cell Lines | [3] |
| Experimental Effect | Concentration Range | Incubation Time | Cell Line | Reference |
| Induction of Apoptosis | 17 - 36 µM | 24 - 96 hours | LNCaP | [2] |
| Inhibition of Histone Acetylation | 2.5 - 40 µM | 2 hours | LNCaP | [2] |
| Reduction of AR and PSA Protein | 24 µM | 48 hours | LNCaP | [5] |
Experimental Protocols
LNCaP Cell Culture
-
Growth Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use a suitable detachment solution like Trypsin-EDTA.
-
Seeding Density: For experiments, seed LNCaP cells at a density of 1-2 x 10^4 cells/cm².[6]
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of GI50 (50% Growth Inhibition)
This protocol utilizes the Sulforhodamine B (SRB) assay to measure cell proliferation.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Allow cells to attach for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. The concentration range should bracket the expected GI50 (e.g., 1 µM to 100 µM). Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plate five times with slow-running tap water and allow it to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration and determine the GI50 value using a suitable software.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol measures the activation of caspase-3 and caspase-9.
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 17 µM, 24 µM, 36 µM) for different time points (e.g., 24, 48, 72, 96 hours).[2] Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in a suitable buffer and stain for activated caspase-3 and caspase-9 using commercially available kits according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells positive for activated caspase-3 and caspase-9.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol assesses the levels of key proteins affected by this compound.
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well or 10 cm plates. Treat the cells with the desired concentration of this compound (e.g., 24 µM) for the specified duration (e.g., 48 hours for AR and PSA).[5]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against AR, PSA, p53, p21, acetylated histones, or a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound in LNCaP Cells
Caption: this compound inhibits Tip60, leading to reduced acetylation and downstream effects.
Experimental Workflow for Determining this compound Effects
Caption: Workflow for assessing this compound's impact on LNCaP cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Preparing NU9056 Stock Solutions for Cell-Based Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU9056 is a potent and selective inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5), demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with key technical data and a summary of its mechanism of action.
Introduction
Histone acetyltransferases (HATs) are crucial enzymes in the regulation of chromatin structure and gene expression through the acetylation of lysine (B10760008) residues on histones and other proteins.[4] Tip60 (KAT5), a member of the MYST family of HATs, is implicated in essential cellular processes such as DNA damage repair, cell signaling, and transcriptional regulation.[2] Dysregulation of Tip60 activity has been linked to the progression of several cancers, making it a compelling therapeutic target.[2]
This compound has been identified as a specific inhibitor of Tip60, with an IC50 of approximately 2 µM.[1][2][3][5][6] It exhibits over 16-fold selectivity for Tip60 compared to other HATs like PCAF, p300, and GCN5.[1][4] In cellular models, this compound treatment leads to decreased acetylation of Tip60 targets, including histones H3 and H4, and inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9.[1][2][3]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 232.37 g/mol | [5][6] |
| Molecular Formula | C₆H₄N₂S₄ | [5][6][7] |
| CAS Number | 1450644-28-6 | [6][7] |
| Appearance | Oil, Yellow-brown | [5] |
| Purity | ≥97% (HPLC) | [8] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [1][5][6] |
| IC50 (Tip60) | ~2 µM | [1][2][3][5][6] |
| GI50 (Prostate Cancer Cells) | 8 - 27 µM | [2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (e.g., 10 mM)
-
Pre-dissolution Preparation : Allow the this compound vial and DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Weighing this compound : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound (Molecular Weight: 232.37 g/mol ).
-
Dissolution : Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 2.32 mg of this compound.
-
Mixing : Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[5]
-
Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Storage : Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored properly, the powder form is stable for up to 3 years at -20°C.[5]
Working Solution Preparation
-
Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution : Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is recommended to perform serial dilutions.
-
Mixing : Gently mix the working solution before adding it to the cell culture.
-
Usage : Use the freshly prepared working solution immediately for your cell-based assays.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway: this compound Mechanism of Action in Prostate Cancer Cells
Caption: this compound inhibits Tip60, leading to apoptosis.
Conclusion
The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions, ensuring consistency and reliability in cell-based assays. By understanding the mechanism of action and adhering to proper handling and storage procedures, researchers can effectively utilize this compound as a tool to investigate the role of Tip60 in various biological processes and its potential as a therapeutic target in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. NU 9056 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medkoo.com [medkoo.com]
- 8. Histone Acetyltransferase Inhibitor VIII, this compound | 1450644-28-6 [sigmaaldrich.com]
Application Notes and Protocols for NU9056 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NU9056, a selective inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5/Tip60), in various mouse models. The following sections detail the mechanism of action, quantitative dosage information, and specific experimental protocols.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of KAT5, a histone acetyltransferase involved in transcriptional regulation, DNA damage repair, and cell signaling.[1][2][3] By inhibiting KAT5, this compound decreases the acetylation of histones H2A, H3, and H4, as well as non-histone proteins.[4][5] This inhibition can lead to the induction of apoptosis in cancer cells and modulate inflammatory pathways, making it a valuable tool for research in oncology and neuroinflammation.[1][6] In prostate cancer cell lines, this compound treatment has been shown to decrease levels of the androgen receptor, prostate-specific antigen (PSA), p53, and p21.[1][4]
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound in different mouse models.
Table 1: this compound Dosage and Administration in Published Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency & Duration | Reference |
| Anaplastic Thyroid Carcinoma (Xenograft) | 2 mg/kg (200 µ g/100 g) | Intraperitoneal (IP) | DMSO | Every 2 days for 21 days | [7] |
| Sepsis-Associated Encephalopathy (LPS-induced) | 5 mg/kg | Intraperitoneal (IP) | Not specified (Saline for control) | Two injections: 30 min before and 24h after LPS challenge | [6][8] |
| General In Vivo (for hippocampus analysis) | 2 mg/kg (2 µg/g) | Injection (unspecified) | Not specified | Single dose, tissue collected 1h post-injection | [4][5] |
Experimental Protocols
Protocol 1: Administration of this compound in an Anaplastic Thyroid Carcinoma (ATC) Xenograft Mouse Model
This protocol is adapted from a study investigating the antitumor effects of this compound on ATC xenografts in mice.[7]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Male BALB/c nude mice (4-6 weeks old)
-
CAL-62 anaplastic thyroid carcinoma cells
-
1 mL sterile syringes with 25-27 gauge needles
-
Standard animal handling and restraint equipment
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile DMSO.
-
For administration, dilute the this compound stock solution in sterile saline to achieve the final desired concentration. The final injection solution should have a concentration that delivers 2 mg/kg in a suitable injection volume (e.g., 100-200 µL).
-
The control group should receive an equivalent volume of the vehicle (DMSO diluted in saline).
3. Experimental Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 CAL-62 cells into the right flank of each mouse.
-
Group Allocation: Once tumors are established, randomly allocate mice into a control group and a this compound treatment group.
-
Administration:
-
Weigh each mouse to calculate the precise volume of the this compound solution to be administered.
-
Administer this compound via intraperitoneal (IP) injection at a dose of 2 mg/kg.
-
The control group receives an IP injection of the vehicle.
-
-
Treatment Schedule: Repeat the injections every 2 days for a total of 21 days.
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the experiment.
-
Endpoint: At the end of the 21-day treatment period, euthanize the mice and excise the tumors for further analysis.[7]
Protocol 2: Administration of this compound in a Sepsis-Associated Encephalopathy (SAE) Mouse Model
This protocol is based on a study evaluating the therapeutic effects of this compound in a lipopolysaccharide (LPS)-induced model of SAE.[6][8]
1. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice
-
1 mL sterile syringes with 25-27 gauge needles
-
Standard animal handling and restraint equipment
2. Preparation of Solutions:
-
This compound Solution: Prepare a solution of this compound in a suitable vehicle for IP injection to deliver a dose of 5 mg/kg. The original study used this compound from a commercial supplier (TOCRIS), which may come with formulation instructions. If preparing from powder, ensure solubility and sterility.
-
LPS Solution: Dissolve LPS in sterile saline to a concentration that will deliver 10 mg/kg in a standard injection volume.
-
Control Solutions: The vehicle for this compound and sterile saline for the LPS control.
3. Experimental Procedure:
-
Group Allocation: Randomly divide mice into control, LPS, and LPS + this compound treatment groups.
-
Administration Schedule:
-
First this compound Injection: Administer the first dose of this compound (5 mg/kg, IP) to the treatment group 30 minutes before the LPS challenge. The control and LPS-only groups should receive a vehicle injection.
-
LPS Challenge: Induce sepsis by administering LPS (10 mg/kg, IP) to the LPS and LPS + this compound groups. The control group receives an equivalent volume of sterile saline.
-
Second this compound Injection: Administer the second dose of this compound (5 mg/kg, IP) 24 hours after the LPS injection.
-
-
Monitoring: Monitor the mice for survival, behavioral changes (cognitive and emotional), and other relevant physiological parameters over a period of up to 9 days.[6]
-
Endpoint: Collect tissues (e.g., brain, blood) at specified time points for analysis of inflammation, blood-brain barrier integrity, and other relevant markers.[6]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the KAT5 enzyme, leading to reduced protein acetylation.
Experimental Workflow for this compound Administration in a Xenograft Mouse Model
Caption: Workflow for this compound treatment in a cancer xenograft mouse model.
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a KAT 5 Inhibitor, Treatment Alleviates Brain Dysfunction by Inhibiting NLRP3 Inflammasome Activation, Affecting Gut Microbiota, and Derived Metabolites in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a KAT 5 Inhibitor, Treatment Alleviates Brain Dysfunction by Inhibiting NLRP3 Inflammasome Activation, Affecting Gut Microbiota, and Derived Metabolites in LPS-Treated Mice [frontiersin.org]
Application Notes and Protocols for Detecting NU9056-Induced Histone Acetylation Changes by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of changes in histone acetylation induced by NU9056, a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5). Histone acetylation is a critical epigenetic modification influencing chromatin structure and gene expression. This compound offers a valuable tool for studying the role of Tip60 in these processes. The following application notes detail the mechanism of this compound and provide a step-by-step Western blot protocol optimized for the analysis of histone proteins.
Introduction to this compound and Histone Acetylation
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that respectively add or remove acetyl groups from lysine (B10760008) residues on histone tails. This dynamic process plays a fundamental role in regulating chromatin accessibility and, consequently, gene transcription. The acetylation of histones neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is generally associated with transcriptional activation.
This compound is a potent and selective inhibitor of the Tip60 (KAT5) histone acetyltransferase.[1][2] By inhibiting Tip60, this compound is expected to decrease the acetylation of specific histone lysine residues that are targets of this enzyme.[1][2] Monitoring these changes provides insights into the downstream effects of Tip60 inhibition. Western blotting is a widely used technique to detect such changes in specific protein modifications. Given the low molecular weight of histones, this protocol has been optimized for their efficient separation and detection.
Signaling Pathway and Experimental Workflow
The experimental workflow begins with the treatment of cells with this compound to inhibit Tip60 activity, followed by the extraction of histone proteins. These proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone marks and total histone levels for normalization.
Caption: Experimental workflow for Western blot analysis of this compound-induced histone acetylation changes.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 2.5-40 µM) for a specified duration (e.g., 2-24 hours).[1] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
Histone Extraction (Acid Extraction Method)
This method is designed to enrich for basic proteins like histones.[3][4][5]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
-
Nuclear Isolation:
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.4 N ice-cold sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Incubate on a rotator for at least 1 hour (or overnight) at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
-
Protein Precipitation:
-
Add 8 volumes of ice-cold acetone (B3395972) to the histone-containing supernatant.
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in ultrapure water.
-
Protein Quantification
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
Due to the low molecular weight of histones (~11-15 kDa), this protocol is optimized for their resolution and retention.[6][7][8]
-
Sample Preparation:
-
Mix 15-30 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm pore size polyvinylidene difluoride (PVDF) membrane.[3][7] Smaller pore sizes are crucial for retaining low molecular weight proteins.
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or use a semi-dry system according to the manufacturer's instructions. The addition of 20% methanol (B129727) to the transfer buffer can improve transfer efficiency.
-
-
Membrane Blocking and Antibody Incubation:
-
Verify successful transfer with Ponceau S staining.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the acetylated histone to the corresponding total histone loading control.
-
Data Presentation
Reagent and Parameter Tables
| Reagent/Parameter | Specification | Notes |
| This compound Concentration | 2.5 - 40 µM | Optimal concentration may vary by cell line.[1] |
| This compound Treatment Time | 2 - 24 hours | Time-course experiments are recommended.[1] |
| SDS-PAGE Gel % | 15% Acrylamide | Enhances resolution of low molecular weight proteins.[3][6] |
| Transfer Membrane | 0.2 µm PVDF | Recommended for proteins <20 kDa to prevent "blow-through".[3][7] |
| Blocking Buffer | 5% BSA or Non-fat milk in TBST | BSA is often preferred for phospho-protein antibodies. |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific binding. |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
Antibody Dilution Recommendations
| Primary Antibody | Target | Suggested Dilution | Loading Control | Suggested Dilution |
| Anti-acetyl-Histone H4 (Lys16) | Acetylated H4K16 | 1:1000 | Anti-Histone H3 | 1:1000 - 1:5000 |
| Anti-acetyl-Histone H3 (Lys14) | Acetylated H3K14 | 1:1000 | Anti-Histone H4 | 1:1000 - 1:2500 |
| Anti-acetyl-Histone H4 (Lys8) | Acetylated H4K8 | 1:1000 |
Note: Optimal antibody dilutions should be empirically determined by the end-user.
Expected Results
Treatment of cells with this compound is expected to cause a dose- and time-dependent decrease in the acetylation of Tip60 target lysines, such as H4K16, H3K14, and H4K8.[1][2][9][10] Western blot analysis should reveal a reduction in the band intensity for these specific acetylated histones in this compound-treated samples compared to vehicle-treated controls, while the total histone levels (e.g., total H3 or H4) should remain unchanged and serve as a reliable loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 5. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol for low molecular weight proteins [abcam.com]
- 7. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 8. Western Blot for Low Molecular Weight Protein - FineTest Antibody [fn-test.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis Following NU9056 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU9056 is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines, including prostate cancer, extranodal NK/T cell lymphoma, and anaplastic thyroid carcinoma.[3][4][5] Mechanistically, this compound has been shown to trigger apoptosis through the activation of intrinsic and extrinsic pathways, involving caspase activation, regulation of the Bcl-2 family of proteins, and induction of endoplasmic reticulum (ER) stress.[3][6] Furthermore, this compound influences key signaling pathways implicated in cell survival and proliferation, such as the JAK2/STAT3 and MAPK pathways.[3]
These application notes provide a comprehensive guide for researchers on how to effectively measure apoptosis induced by this compound treatment. Detailed protocols for key apoptosis assays are provided, along with data presentation tables and diagrams to facilitate experimental design and data interpretation.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment initiates a cascade of signaling events that converge to induce apoptosis. The primary mechanism of action is the inhibition of KAT5, which leads to downstream effects on various cellular processes. The signaling pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the induction of ER stress.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Measuring Apoptosis
A typical experimental workflow for assessing apoptosis after this compound treatment involves several key stages, from cell culture and treatment to the selection and execution of appropriate apoptosis assays.
Caption: General experimental workflow for apoptosis measurement.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound in different cancer cell lines. These tables can serve as a reference for expected outcomes and for designing dose-response and time-course experiments.
Table 1: Caspase Activation in LNCaP Prostate Cancer Cells [6]
| This compound Concentration (µM) | Treatment Time (hours) | % Activated Caspase-3 | % Activated Caspase-9 |
| 17 | 24 | ~10% | ~12% |
| 24 | 24 | ~15% | ~18% |
| 17 | 96 | ~25% | ~30% |
| 24 | 96 | ~35% | ~40% |
Table 2: Induction of Apoptosis (Sub-G1 Population) in LNCaP Cells [6]
| This compound Concentration (µM) | Treatment Time (hours) | % of Cells in Sub-G1 Phase |
| 17 | 24 | ~8% |
| 24 | 24 | ~12% |
| 17 | 96 | ~20% |
| 24 | 96 | ~30% |
Table 3: Regulation of Apoptosis-Related Proteins in ENKTL Cells by this compound [3]
| Protein | Effect of this compound Treatment |
| DR4 | Upregulation |
| DR5 | Upregulation |
| Caspase-8 | Upregulation |
| Bax | Upregulation |
| Bid | Upregulation |
| Cytochrome c | Upregulation |
| Bcl-2 | Downregulation |
| Mcl-1 | Downregulation |
| XIAP | Downregulation |
Experimental Protocols
Detailed methodologies for the most common and robust assays to measure apoptosis following this compound treatment are provided below.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a widely used method to detect early and late-stage apoptosis.[7] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[4]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure for Staining Adherent Cells on Coverslips:
-
Sample Preparation:
-
Seed cells on coverslips in a multi-well plate and treat with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP solution).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Include a positive control (cells treated with DNase I) and a negative control (reaction mixture without TdT enzyme).
-
-
Staining and Visualization:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[9] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing the cells and culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of active caspase-3/7.
-
Calculate the fold-change in caspase activity in this compound-treated cells compared to the vehicle-treated control.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing a combination of these assays, researchers can gain a comprehensive understanding of the mechanisms by which this compound induces apoptosis, characterize its dose- and time-dependent effects, and evaluate its therapeutic potential. The selection of the most appropriate assay will depend on the specific research question, the cell type being studied, and the available instrumentation.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU9056 Treatment in Anaplastic Thyroid Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid carcinoma (ATC) is a rare but highly aggressive form of thyroid cancer with a dismal prognosis. Recent research has identified lysine (B10760008) acetyltransferase 5 (KAT5) as a potential therapeutic target in ATC. NU9056, a selective inhibitor of KAT5, has demonstrated significant anti-tumor effects in ATC cell lines. These application notes provide a comprehensive overview of the treatment protocol for this compound in ATC cells, including detailed experimental procedures and expected outcomes based on preclinical data. The information presented here is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound in anaplastic thyroid carcinoma.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of KAT5, a histone acetyltransferase. In anaplastic thyroid carcinoma cells, which often exhibit elevated levels of KAT5, this compound exerts its anti-cancer effects through a defined signaling pathway. By inhibiting KAT5, this compound leads to a decrease in the stability of the oncoprotein c-Myc. This reduction in c-Myc protein levels subsequently downregulates the expression of microRNA-202-5p (miR-202). The modulation of this KAT5/c-Myc/miR-202 axis ultimately results in the suppression of ATC cell proliferation, migration, and invasion.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on anaplastic thyroid carcinoma cell lines from published studies.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Treatment Conditions | Result |
| 8505C | CCK-8 Assay | 2.5-40 µM this compound for 48h | Dose-dependent inhibition of cell viability |
| CAL-62 | CCK-8 Assay | 2.5-40 µM this compound for 48h | Dose-dependent inhibition of cell viability |
| Nthy-ori 3-1 (Normal Thyroid) | CCK-8 Assay | 2.5-40 µM this compound for 48h | No significant inhibitory effect |
Note: Specific IC50 values for 8505C and CAL-62 cells are not explicitly stated in the primary reference but can be inferred from the dose-response curves presented in the study.[1]
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | Percentage Inhibition |
| 8505C | Transwell Migration | 10 µM | Data not explicitly quantified in primary reference, but significant inhibition observed. |
| 8505C | Transwell Invasion | 10 µM | Data not explicitly quantified in primary reference, but significant inhibition observed. |
| CAL-62 | Transwell Migration | 10 µM | Data not explicitly quantified in primary reference, but significant inhibition observed. |
| CAL-62 | Transwell Invasion | 10 µM | Data not explicitly quantified in primary reference, but significant inhibition observed. |
Table 3: Effect of this compound on Gene and Protein Expression
| Cell Line | Target | Assay | This compound Concentration | Fold Change |
| CAL-62 | Acetyl-Histone H4 | Western Blot | 2.5-40 µM (48h) | Dose-dependent decrease |
| 8505C | c-Myc Protein | Western Blot | 2.5-40 µM (48h) | Dose-dependent decrease |
| CAL-62 | c-Myc Protein | Western Blot | 2.5-40 µM (48h) | Dose-dependent decrease |
| CAL-62 | miR-202-5p | qRT-PCR | 5-20 µM | Dose-dependent decrease |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Anaplastic Thyroid Carcinoma (ATC): 8505C, CAL-62
-
Normal Thyroid Epithelial: Nthy-ori 3-1
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Humidified incubator at 37°C with 5% CO2.
This compound Preparation and Storage
-
Supplier: this compound can be obtained from various chemical suppliers.
-
Reconstitution: Reconstitute this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C. Further dilutions should be made in culture medium immediately before use.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add this compound at desired concentrations (e.g., 2.5, 5, 10, 20, 40 µM) to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Transwell Migration and Invasion Assay
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend 5 x 10⁴ ATC cells in 200 µL of serum-free DMEM containing the desired concentration of this compound or vehicle control and add to the upper chamber of the Transwell insert.
-
Chemoattractant: Add 600 µL of DMEM with 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of cells in several random fields.
Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., 2 x 10⁴ cells per well) onto the Matrigel-coated plate.
-
Co-culture: Add ATC cells (pre-treated with this compound or vehicle for 24 hours) to the wells with HUVECs.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the total tube length or the number of branch points using image analysis software.
Western Blotting
-
Cell Lysis: Treat ATC cells with various concentrations of this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KAT5, c-Myc, acetyl-histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in anaplastic thyroid carcinoma cells.
Caption: General experimental workflow for evaluating this compound in ATC cells.
References
Troubleshooting & Optimization
NU9056 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with NU9056 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is highly soluble in DMSO, with concentrations of at least 125 mg/mL being achievable.[1] For typical laboratory use, preparing a 10 mM stock solution in DMSO is a common practice.[3]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q3: Why is my this compound precipitating when I add it to my aqueous cell culture medium?
A3: Precipitation of this compound upon addition to aqueous solutions is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The final concentration of DMSO is a critical factor; even at low percentages, the aqueous medium may not be able to maintain this compound in solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept low, typically at 0.5% or lower. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control to assess any effects of the solvent on your specific experimental system.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
This is a clear indication that the aqueous solubility of this compound has been exceeded.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Pre-dilution in Serum-Containing Media: If your experiment uses a medium containing serum (e.g., Fetal Bovine Serum - FBS), try pre-diluting the this compound DMSO stock in a small volume of the complete medium first. The proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of the aqueous medium, perform one or more intermediate dilution steps in the medium.
-
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, you can try slightly increasing the final DMSO concentration. However, it is crucial to run parallel vehicle controls to ensure the higher DMSO concentration does not affect the biological outcomes.
-
Pre-warm the Aqueous Medium: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Temperature can influence solubility.
-
Perform a Solubility Test: If you consistently encounter issues, it is highly recommended to determine the practical solubility limit of this compound in your specific aqueous medium. A detailed protocol for this is provided below.
Issue: The solution is initially clear but a precipitate forms over time.
This suggests that this compound may be unstable in the aqueous medium under your experimental conditions.
Possible Causes and Solutions:
-
pH Shift: The pH of the medium can change over time, especially in incubators with fluctuating CO₂ levels. This can affect the ionization state and solubility of this compound. Ensure your incubator is properly calibrated and that your medium is adequately buffered.
-
Temperature Fluctuations: Avoid repeated warming and cooling of the this compound-containing medium. Prepare fresh solutions for each experiment.
-
Compound Degradation: While specific data on this compound stability in aqueous media is limited, prolonged incubation could lead to degradation. If possible, reduce the incubation time or refresh the medium with freshly prepared this compound solution during long-term experiments.
Quantitative Data Summary
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
| Equivalent to ≥ 537.94 mM |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Aqueous Medium
This protocol provides a straightforward method to empirically determine the working solubility limit of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous/high-purity)
-
Your aqueous buffer or cell culture medium (with or without serum, as used in your experiment)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Microscope
Workflow:
Caption: Workflow for determining this compound solubility.
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a Dilution Series: In separate tubes, prepare a serial dilution of your this compound stock solution in DMSO. For example, you can prepare 5 mM, 2.5 mM, 1.25 mM, etc.
-
Dilute into Aqueous Medium: Add a fixed volume of each DMSO dilution to your pre-warmed aqueous medium to achieve a consistent final DMSO concentration (e.g., 0.5%). For example, add 2 µL of each DMSO stock to 398 µL of medium. This will give you a range of final this compound concentrations to test.
-
Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your typical experiment (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any signs of cloudiness or visible precipitate.
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot of each solution on a microscope slide and look for crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your practical maximum working concentration under those specific conditions. It is advisable to use a concentration slightly below this limit in your experiments to ensure this compound remains in solution.
References
NU9056 Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing the off-target effects of NU9056, a selective inhibitor of the lysine (B10760008) acetyltransferase KAT5 (Tip60). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of experimental results and to facilitate the development of robust research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of KAT5, also known as Tip60.[1][2] It has been shown to inhibit cellular proliferation and induce apoptosis in various cancer cell lines, particularly in prostate cancer.[1][2]
Q2: What are the known off-targets of this compound?
A2: this compound has demonstrated selectivity for KAT5 over other histone acetyltransferases such as p300, PCAF, and GCN5.[1] However, like most small molecule inhibitors, it may exhibit activity against other proteins, particularly at higher concentrations.[3] A comprehensive, unbiased proteome-wide off-target profile of this compound is not extensively published. Therefore, it is crucial for researchers to empirically determine potential off-targets within their specific experimental models.
Q3: Why is it important to identify and minimize the off-target effects of this compound?
A3: Undesired off-target interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of KAT5.[4] Such effects can also contribute to cellular toxicity and may limit the translational potential of research findings.[4]
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
A4: Common indicators of off-target effects include:
-
Observing a phenotype that is inconsistent with the known biological functions of KAT5.
-
Discrepancies between the effects of this compound and the effects observed using genetic approaches to target KAT5 (e.g., siRNA or CRISPR).[5]
-
Significant cellular toxicity at concentrations close to the IC50 for KAT5 inhibition.
-
Inconsistent results when using a structurally different KAT5 inhibitor.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results and potential off-target effects when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype | The observed effect may be due to the inhibition of an unknown off-target protein. | 1. Validate with a Structurally Different KAT5 Inhibitor: Use an alternative, structurally distinct KAT5 inhibitor to see if the phenotype is recapitulated. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete KAT5 and determine if the phenotype is still observed in the presence of this compound.[5] If the phenotype persists after genetic ablation of the primary target, it is likely an off-target effect. |
| High Cellular Toxicity | This compound may be engaging essential off-target proteins at the concentration used. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits KAT5 activity without causing significant cytotoxicity.[4] 2. Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute toxicity and effects related to prolonged target inhibition. |
| Inconsistent Results Across Different Cell Lines | The expression levels of KAT5 or potential off-target proteins may vary between cell lines. | 1. Confirm Target Expression: Verify the expression levels of KAT5 in all cell lines used via Western Blot or qPCR.[4] 2. Characterize Off-Target Expression: If a specific off-target is suspected, assess its expression level in the different cell lines. |
Data Presentation: Quantitative Analysis of this compound Selectivity
The following table summarizes the known selectivity of this compound against other histone acetyltransferases. Researchers are encouraged to expand this table with their own findings from off-target identification experiments.
| Target | IC50 (µM) | Selectivity vs. KAT5 | Reference |
| KAT5 (Tip60) | < 2 | - | [7] |
| p300 | 60 | 29-fold | [1] |
| PCAF | 36 | 16.5-fold | [1] |
| GCN5 | > 100 | > 50-fold | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes KAT5 in a cellular context, and to assess engagement with potential off-targets.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cell suspension with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1-2 hours to allow for compound uptake.[8]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.[8]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[8]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KAT5 (and any suspected off-targets) by Western Blot or other protein quantification methods.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[6]
-
Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Identification
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose (B213101) beads).
-
-
Cell Lysate Preparation:
-
Prepare a whole-cell lysate from the cell line of interest under non-denaturing conditions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target and off-target proteins.
-
As a negative control, incubate the lysate with unconjugated beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Identify the proteins that are significantly enriched in the this compound-bead pulldown compared to the control beads.
-
Bioinformatic analysis can be used to categorize the identified proteins and prioritize potential off-targets for further validation.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing NU9056 incubation time for maximum inhibition
Welcome to the technical support center for NU9056, a selective inhibitor of the histone acetyltransferase KAT5 (also known as Tip60). This guide provides troubleshooting advice and frequently asked questions to help researchers optimize their experiments for maximum inhibition and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of KAT5/Tip60 activity?
The optimal incubation time for this compound is dependent on the biological question being addressed.
-
For observing direct enzymatic inhibition and early signaling events: Shorter incubation times of 1 to 6 hours are often sufficient. For instance, a 1-hour pre-treatment with 24 µM this compound has been shown to inhibit the accumulation of Tip60 and the phosphorylation of ATM in response to ionizing radiation.[1][2][3] A 2-hour treatment with concentrations ranging from 2.5 to 40 µM can result in decreased levels of acetylated histones H4K16, H3K14, and H4K8.[4]
-
For studying downstream cellular effects like apoptosis and cell proliferation: Longer incubation times, typically from 24 to 96 hours, are required. Studies have demonstrated that this compound induces apoptosis and inhibits cell proliferation in a time- and concentration-dependent manner over a 24-96 hour period.[1][4][5][6]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A common starting point for this compound concentration is in the low micromolar range. The IC50 for this compound against Tip60 is approximately 2 µM in in vitro assays.[1][5][6] For cell-based assays, concentrations ranging from 10 µM to 40 µM are frequently used.[4][7] The 50% growth inhibition (GI50) in various prostate cancer cell lines has been observed to be between 8-27 µM.[1][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that this compound is effectively inhibiting KAT5/Tip60 in my experiment?
The most direct method to confirm KAT5 inhibition is to measure the acetylation status of its known substrates. Western blotting for acetylated histones, particularly H4K16, H3K14, and H4K8, is a common approach.[4] A decrease in the levels of these acetylated histones following this compound treatment indicates successful inhibition. Additionally, you can assess the acetylation of non-histone targets like α-tubulin.[2][5]
Q4: Is this compound selective for KAT5/Tip60?
This compound has been shown to be highly selective for KAT5 over other histone acetyltransferases such as PCAF, p300, and GCN5, with a reported >16-fold selectivity.[4][8] However, as with any chemical inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments.
Q5: What are some common troubleshooting issues when working with this compound?
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your culture medium.
-
Stability: Store the this compound stock solution at -20°C or -80°C as recommended by the manufacturer to maintain its stability.[4]
-
Cell Line Variability: The sensitivity to this compound can vary between different cell lines.[1][2] Performing a dose-response and time-course experiment for each new cell line is recommended.
-
Confounding Effects of HDAC Inhibitors: When assessing histone acetylation, co-treatment with an HDAC inhibitor like Trichostatin A (TSA) can help to amplify the signal by preventing deacetylation.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound.
Table 1: In Vitro and Cellular IC50/GI50 Values for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | ~2 µM | In vitro HAT assay | [1][5][6] |
| GI50 | 8-27 µM | Panel of prostate cancer cell lines | [1][5][6] |
Table 2: Experimental Conditions for Observing Specific Cellular Effects of this compound
| Effect | Concentration Range | Incubation Time | Cell Line | Reference |
| Decreased Histone Acetylation | 2.5-40 µM | 2 hours | LNCaP | [4] |
| Inhibition of ATM Phosphorylation | 24 µM | 1 hour (pre-treatment) | LNCaP | [1][2][3] |
| Induction of Apoptosis | 17-36 µM | 24-96 hours | LNCaP | [1][4][5] |
| Inhibition of Cell Proliferation | 8-27 µM | Not specified | Prostate cancer cell lines | [1][5][6] |
| Decreased Acetylated α-tubulin | 24 µM | 24 hours | LNCaP | [2][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol describes how to assess the inhibition of KAT5 by measuring the levels of acetylated histones.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
HDAC Inhibition (Optional): For the final 4 hours of a 6-hour total incubation, you can add an HDAC inhibitor like Trichostatin A (TSA) to enhance the signal of acetylated histones.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histones (e.g., ac-H4K16, ac-H3K14, ac-H4K8) and a loading control (e.g., total Histone H3 or α-tubulin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the measurement of apoptosis induction by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and after 24 hours, treat with this compound (e.g., 17 µM and 24 µM) for various time points (e.g., 24, 48, 72, 96 hours).[1]
-
Cell Collection: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm).
-
Caspase Staining: Stain the cells with a fluorescently labeled antibody specific for cleaved (active) caspase-3 or caspase-9.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizations
References
- 1. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
dealing with NU9056 instability in long-term experiments
Welcome to the technical support center for NU9056. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with this compound, particularly concerning its stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Lysine Acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Its primary mechanism of action is the inhibition of the histone acetyltransferase activity of KAT5.[1][2] This leads to a decrease in the acetylation of histone and non-histone proteins, which in turn affects various cellular processes including DNA damage repair, gene transcription, and apoptosis.[1][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound in solid (powder) form should be stored at -20°C for up to three years, or at 4°C for up to two years.[4] Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[5]
Q4: I am observing a decrease in the inhibitory effect of this compound in my cell culture experiment that lasts for several days. What could be the cause?
A4: A diminishing effect of this compound in long-term experiments could be due to its instability and degradation in the cell culture medium at 37°C. Other factors could include cellular metabolism of the compound or its sequestration by binding to proteins in the serum or to the culture vessel plastic. It is recommended to assess the stability of this compound under your specific experimental conditions.
Q5: How often should I replenish this compound in my long-term cell culture experiments?
A5: The frequency of replenishment depends on the stability of this compound in your specific cell culture system. If stability is a concern, consider replenishing the compound with every media change, for example, every 24 to 48 hours, to maintain a more consistent effective concentration.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect of this compound. | 1. Degradation of this compound in stock solution. 2. Degradation of this compound in cell culture medium. 3. Incorrect final concentration. | 1. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[5]2. Perform a stability test of this compound in your cell culture medium at 37°C (see Experimental Protocols section). Consider replenishing the medium with fresh this compound every 24-48 hours.3. Verify the concentration of your stock solution and the dilution scheme. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent handling of this compound solutions. 2. Precipitation of this compound upon dilution into aqueous media. 3. Adsorption of this compound to plasticware. | 1. Ensure thorough mixing of stock and working solutions. Use calibrated pipettes for accurate dilutions.2. Visually inspect for precipitation after dilution. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[6] Sonication of the stock solution before dilution may help.[4]3. Consider using low-protein-binding plates and pipette tips. |
| Observed cytotoxicity is higher than anticipated. | 1. High concentration of DMSO in the final culture medium. 2. Formation of a toxic degradation product. 3. Off-target effects at high concentrations. | 1. Ensure the final DMSO concentration is at a level well-tolerated by your cell line (ideally ≤0.1%). Run a vehicle control with the same DMSO concentration.2. If degradation is confirmed, more frequent media changes with fresh this compound may mitigate the accumulation of toxic byproducts.3. Perform a dose-response experiment to identify the optimal concentration range for KAT5 inhibition without significant cytotoxicity. |
Data Summary: Illustrative Stability of this compound in Cell Culture Media
The following table provides hypothetical data on the stability of this compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to highlight the potential for degradation and should be confirmed experimentally.
| Time (hours) | This compound Remaining (%) in DMEM + 10% FBS at 37°C (Hypothetical) | This compound Remaining (%) in PBS at 37°C (Hypothetical) |
| 0 | 100 | 100 |
| 8 | 85 | 95 |
| 24 | 60 | 80 |
| 48 | 35 | 65 |
| 72 | 15 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 232.37 g/mol ), add 430.3 µL of DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[4]
-
Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium via HPLC-MS/MS
-
Objective: To determine the rate of degradation of this compound in cell culture medium over time at 37°C.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS) as a control buffer
-
Sterile, low-protein-binding 24-well plates
-
HPLC-grade acetonitrile (B52724) and formic acid
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the 10 mM stock solution into pre-warmed (37°C) cell culture medium and PBS.
-
Add 1 mL of the this compound-containing medium and 1 mL of the this compound-containing PBS to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (containing the internal standard, if used) to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS/MS Analysis (Example Parameters):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute this compound (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Use a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific parent-to-daughter ion transition of this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound (and the internal standard, if used) at each time point.
-
Normalize the peak area of this compound to the peak area at time 0 to determine the percentage of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NU 9056 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. captivatebio.com [captivatebio.com]
how to control for NU9056 off-target effects on p300 and PCAF
Technical Support Center: NU9056 Inhibitor
This guide provides researchers, scientists, and drug development professionals with strategies to identify and control for potential off-target effects of the TIP60/KAT5 inhibitor, this compound, on the related histone acetyltransferases (HATs) p300 (KAT3B) and PCAF (KAT2B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor primarily targeting the histone acetyltransferase TIP60 (also known as KAT5).[1][2][3] It is used in research to probe the biological functions of TIP60, which are involved in processes like DNA damage repair, transcriptional regulation, and apoptosis.[4][5] While this compound is selective for TIP60, it has been shown to exhibit inhibitory activity against other HATs, including p300 and PCAF, although at higher concentrations.[1][4][6][7][8][9]
Q2: Why is it critical to control for this compound's effects on p300 and PCAF?
Q3: What are the first steps to determine if my observed phenotype is an off-target effect?
The initial step is to perform a dose-response experiment. A significant separation between the concentration of this compound required to inhibit TIP60 and the concentration that affects p300/PCAF-related readouts suggests the effect is likely on-target. If the effective concentration for your phenotype aligns more closely with the known IC50 values for p300 or PCAF, this is a strong indicator of a potential off-target effect.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
Issue: An unexpected or ambiguous phenotype is observed after treating cells with this compound.
This troubleshooting guide provides a logical workflow to dissect the contribution of on-target (TIP60) versus potential off-target (p300, PCAF) effects of this compound.
Step 1: Confirm Target Engagement in a Cellular Context
-
Problem: It is unclear if this compound is inhibiting its intended target, TIP60, at the concentration used in your experiments.
-
Solution: Perform a Western blot to analyze the acetylation of known TIP60-specific substrates. A common substrate is Histone H4 at lysine (B10760008) 16 (H4K16ac).[2][3] A reduction in H4K16ac levels upon this compound treatment would confirm target engagement.
Step 2: Assess Off-Target Engagement on p300/PCAF
-
Problem: It is unknown if the concentration of this compound used is also inhibiting p300 or PCAF in your cells.
-
Solution: Measure the acetylation of histone marks primarily associated with p300/PCAF activity, such as Histone H3 at lysine 27 (H3K27ac). If H3K27ac levels are also reduced, it suggests that this compound may be having off-target effects on p300 at the concentration used.
Step 3: Orthogonal Approaches to Validate the Phenotype
-
Problem: The phenotype could be a result of inhibiting TIP60, p300/PCAF, or another unknown off-target.
-
Solution 1 (Genetic Approach): Use RNA interference (siRNA or shRNA) to specifically knock down TIP60 expression.[13][14][15][16] If the phenotype observed with TIP60 knockdown is the same as that with this compound treatment, it strongly suggests the effect is on-target.[13]
-
Solution 2 (Pharmacological Approach): Use a structurally different TIP60 inhibitor. If another validated TIP60 inhibitor with a distinct chemical structure reproduces the phenotype, it is less likely that the effect is due to a common off-target of this compound.
Step 4: The "Gold Standard" - Rescue Experiments
-
Problem: To definitively prove the phenotype is due to TIP60 inhibition.
-
Solution: Perform a rescue experiment. This involves expressing a version of TIP60 that has been mutated to be resistant to this compound in cells where the endogenous TIP60 has been knocked down. If the addition of the this compound-resistant TIP60 reverses the phenotype in the presence of the inhibitor, this provides the strongest evidence for an on-target effect.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against its primary target, TIP60, and the off-targets p300 and PCAF. Note the selectivity window between these enzymes.
| Compound | Target Enzyme | Reported IC50 (µM) | Selectivity vs. TIP60 |
| This compound | TIP60 (KAT5) | ~2 [3][4][5] | - |
| p300 (KAT3B) | ~60 | ~29-fold[4][9] | |
| PCAF (KAT2B) | ~36[1] | ~16.5-fold[4][9] | |
| GCN5 (KAT2A) | >100[1] | >50-fold[4][9] |
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on recombinant p300 or PCAF activity.
Objective: To determine the IC50 of this compound against p300 and PCAF.
Materials:
-
Recombinant human p300 or PCAF enzyme.
-
Histone H3 or a corresponding peptide substrate.[17]
-
Acetyl-Coenzyme A (Acetyl-CoA), may be radiolabeled ([³H] or [¹⁴C]) or unlabeled depending on the detection method.
-
This compound and vehicle control (e.g., DMSO).
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Detection reagents (e.g., scintillation fluid for radioactive assays, or specific antibodies for ELISA-based formats).[18][19]
Procedure:
-
Prepare serial dilutions of this compound in HAT assay buffer.
-
In a multi-well plate, add the HAT assay buffer, the histone substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding recombinant p300 or PCAF enzyme.
-
Immediately after, add Acetyl-CoA to start the acetylation reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an acid or spotting onto filter paper).
-
Quantify the amount of acetylated histone using the chosen detection method (scintillation counting, ELISA, fluorescence, etc.).[17][20]
-
Plot the percentage of enzyme activity against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Western Blot for Histone Acetylation Marks
Objective: To assess the effect of this compound on TIP60 (on-target) and p300/PCAF (off-target) activity within a cellular context.
Materials:
-
Cell line of interest.
-
This compound and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.
-
Primary antibodies: anti-acetyl-H4K16 (for TIP60), anti-acetyl-H3K27 (for p300), anti-total Histone H4, anti-total Histone H3, and a loading control (e.g., anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 6-24 hours).
-
Wash cells with cold PBS and lyse them using the lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C. It is recommended to probe separate blots for each histone mark.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the acetylated histone signals to the total histone signals to determine the relative change in acetylation.
Visualizations
Signaling and Inhibition Logic
Caption: Logic of this compound on- and off-target inhibition pathways.
Experimental Workflow for Deconvolution
Caption: Workflow to distinguish on-target from off-target effects.
Simplified Signaling Context
Caption: Simplified overview of HAT signaling pathways and this compound intervention.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small interfering RNA (siRNA) Therapeutics | DelveInsight [delveinsight.com]
- 17. Application of a fluorescent histone acetyltransferase assay to probe the substrate specificity of the human p300/CBP-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyltransferase p300/CBP Associated Factor (PCAF) Regulates Crosstalk-Dependent Acetylation of Histone H3 by Distal Site Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of NU9056 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the potential cytotoxicity of NU9056, a selective KAT5 (Tip60) histone acetyltransferase inhibitor, in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist researchers in optimizing their experiments and minimizing off-target effects.
Understanding this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a crucial enzyme involved in various cellular processes, including the regulation of chromatin structure, DNA repair, and apoptosis.[3] By inhibiting KAT5, this compound can induce apoptosis in cancer cells and block the DNA damage response.[1][4] Notably, studies have shown that this compound can exhibit selectivity for cancer cells over normal cells, suggesting a potential therapeutic window and a lower intrinsic cytotoxicity in primary cell cultures.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a KAT5 inhibitor.
Troubleshooting Guide for this compound Cytotoxicity in Primary Cell Cultures
This guide addresses common issues that may arise when using this compound in primary cell cultures and provides potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of unexpected cell death at low this compound concentrations. | Primary cell sensitivity: Primary cells can be more sensitive than cell lines.[6] | 1. Perform a dose-response curve: Determine the IC50 for your specific primary cell type (see detailed protocol below). Start with a wide concentration range (e.g., 0.1 µM to 100 µM).[7] 2. Reduce exposure time: Determine the minimum incubation time required to observe the desired biological effect while minimizing toxicity.[7] |
| Solvent toxicity: The solvent for this compound (typically DMSO) can be toxic to primary cells at higher concentrations.[7] | 1. Maintain low final DMSO concentration: Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (generally <0.1%).[7] 2. Run a vehicle control: Always include a control with the highest concentration of DMSO used in your experiment to assess solvent-specific effects.[7] | |
| Compound instability: this compound may degrade in culture medium over time. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize light exposure: Protect stock solutions and treated cultures from light if the compound is light-sensitive.[7] | |
| Inconsistent results between experiments. | Variability in primary cell health: The health, passage number, and donor variability of primary cells can affect their response. | 1. Use low passage numbers: Utilize primary cells at the lowest possible passage number. 2. Ensure consistent cell health: Only use healthy, actively dividing cells for experiments. Monitor cell morphology and viability before treatment. |
| Uneven cell seeding: Inconsistent cell numbers per well can lead to variable results. | 1. Ensure a single-cell suspension: Properly resuspend cells to avoid clumps before seeding. 2. Verify even distribution: After seeding, check the plate under a microscope to confirm even cell distribution. | |
| No observable effect of this compound. | Sub-optimal concentration: The concentration used may be too low to inhibit KAT5 in your specific primary cell type. | 1. Increase concentration range: Test higher concentrations of this compound in your dose-response experiment. 2. Confirm target engagement: If possible, perform a Western blot to assess the acetylation levels of known KAT5 targets (e.g., histone H4) to confirm that this compound is inhibiting its target at the concentrations used.[8] |
| Incorrect experimental timing: The timing of this compound addition relative to other treatments may be critical. | Optimize treatment schedule: If co-treating with other agents, optimize the timing of this compound addition (pre-treatment, co-treatment, or post-treatment). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: There is no single recommended starting concentration as it is highly dependent on the primary cell type. Based on studies in cancer cell lines where the GI50 (50% growth inhibition) values ranged from 8-27 µM, a good starting point for a dose-response experiment in primary cells would be a range from 0.1 µM to 100 µM.[8] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type.[7]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: Can I expect the same level of cytotoxicity in primary cells as in cancer cell lines?
A3: Not necessarily. One study has shown that this compound had no inhibitory effect on normal thyroid cells while being cytotoxic to anaplastic thyroid carcinoma cells.[5] This suggests that primary cells may be less sensitive to this compound than cancer cells. The differential sensitivity could be due to differences in KAT5 expression levels or cellular reliance on KAT5 activity.
Q4: What are the potential on-target cytotoxic effects of inhibiting KAT5 in primary cells?
A4: Since KAT5 is involved in DNA repair, cell cycle control, and apoptosis, its inhibition could potentially lead to:
-
Increased sensitivity to DNA damaging agents: Cells may be less able to repair DNA damage.
-
Cell cycle arrest: Inhibition of KAT5 can lead to cell cycle arrest.[9]
-
Apoptosis: While often desired in cancer cells, induction of apoptosis could be an unwanted cytotoxic effect in primary cells.
Q5: How can I distinguish between cytotoxicity and cytostatic effects of this compound?
A5: It is important to determine if this compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic). This can be assessed by:
-
Cell counting: A decrease in cell number below the initial seeding density indicates cytotoxicity.
-
Viability assays: Use a combination of metabolic assays (e.g., MTT, which measures metabolic activity) and membrane integrity assays (e.g., LDH release or trypan blue exclusion, which measure cell death).[10][11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Primary Adherent Cell Cultures using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Primary adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol helps to determine if cell death is occurring via apoptosis.
Materials:
-
Treated primary cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat primary cells with this compound at the desired concentrations and for the desired time in a 6-well plate.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer within one hour of staining.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Troubleshooting Logic for Cytotoxicity
Caption: A logical guide for troubleshooting this compound-induced cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tip60/KAT5 Histone Acetyltransferase Is Required for Maintenance and Neurogenesis of Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of TIP60 (KAT5) abolishes H2AZ lysine 7 acetylation and causes p53, INK4A, and ARF-independent cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
improving the delivery and uptake of NU9056 in vivo
This technical support guide is designed for researchers, scientists, and drug development professionals working with the KAT5/Tip60 inhibitor, NU9056. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help optimize its delivery and uptake in in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1] Its primary mechanism is the inhibition of the histone acetyltransferase (HAT) activity of KAT5.[2] This inhibition leads to a variety of cellular effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4][5]
Q2: What are the key signaling pathways affected by this compound? A2: this compound has been shown to modulate several key signaling pathways. In extranodal NK/T cell lymphoma, it inhibits the JAK2/STAT3 pathway and regulates MAPK signaling.[3] In prostate cancer, it affects androgen receptor (AR) and p53 signaling, leading to reduced levels of AR, p53, and their downstream targets, prostate-specific antigen (PSA) and p21.[2][4][6] It also plays a role in the DNA damage response by inhibiting ATM phosphorylation.[2][5][7] In anaplastic thyroid carcinoma, this compound has been found to decrease c-Myc protein levels and downregulate miR-202.[8][9]
Q3: How selective is this compound? A3: this compound demonstrates significant selectivity for KAT5 over other histone acetyltransferases. It is reported to be over 16-fold more selective for Tip60 compared to PCAF, p300, and GCN5.[1][6]
Q4: What are the typical effective concentrations of this compound in in vitro studies? A4: The effective concentration of this compound in vitro varies by cell line and assay. The IC50 for inhibiting KAT5 HAT activity is approximately 2 µM.[2][4][7] For inhibiting cellular proliferation in prostate cancer cell lines, the concentration for 50% growth inhibition (GI50) ranges from 8 to 27 µM.[2][4][5] In studies on anaplastic thyroid carcinoma cells, concentrations between 2.5 and 40 µM have been used.[8]
Q5: Is there a standard protocol for in vivo administration of this compound? A5: Currently, there is limited published data on the in vivo administration of this compound. One study in mice involved an injection of 2 µg/g, after which the hippocampus was collected one hour later for analysis.[1][6][10] A comprehensive in vivo protocol, including optimal formulation, dosing regimen, and route of administration, has not yet been standardized and will likely require optimization for each specific animal model and therapeutic application.
Section 2: Troubleshooting Guide for In Vivo Experiments
Q1: I am not observing the expected therapeutic effect in my animal model. What are the potential causes and solutions? A1: Low or no in vivo efficacy can stem from several factors related to the drug's delivery and uptake.
-
Potential Cause 1: Poor Bioavailability: this compound's physicochemical properties may limit its absorption and distribution.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility and permeability of your this compound batch.
-
Optimize Formulation: If solubility is low, consider formulation strategies such as nano-milling to increase surface area or using solubility-enhancing excipients.[11] For permeability issues, permeation enhancers may be explored.[11]
-
Consider a Prodrug Strategy: A prodrug approach could be developed to improve the molecule's pharmacokinetic properties.[12][13]
-
-
-
Potential Cause 2: Insufficient Dose or Suboptimal Dosing Schedule: The dose may be too low to achieve a therapeutic concentration at the target tissue, or the drug may be cleared too quickly.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a dose-escalation study to determine the minimum effective dose and the maximum tolerated dose. Use the published 2 µg/g dose in mice as a potential starting point.[1][6][10]
-
Perform Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Measure plasma concentrations of this compound over time to determine its half-life, peak concentration (Cmax), and overall exposure (AUC).[14][15] Correlate these PK parameters with a PD marker (e.g., histone acetylation in tumors or surrogate tissues) to establish an effective dosing interval.
-
-
-
Potential Cause 3: Inappropriate Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not be optimal for this compound.
-
Troubleshooting Steps:
-
Test Different Routes: Compare the efficacy and PK profiles of different administration routes.
-
Select an Appropriate Vehicle: Ensure this compound is fully solubilized and stable in the delivery vehicle. Test the vehicle alone to rule out any confounding effects.
-
-
Q2: I am seeing high variability in results between animals in the same treatment group. How can I reduce this? A2: High variability can obscure real treatment effects and is often related to experimental technique and formulation.
-
Potential Cause 1: Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all technicians use the same, well-documented procedure for dosing.
-
Accurate Dosing: Calculate the dose for each animal based on its most recent body weight. Use calibrated equipment for all measurements.
-
-
-
Potential Cause 2: Formulation Instability: The this compound formulation may not be stable, leading to different effective concentrations being administered over time.
-
Troubleshooting Steps:
-
Check Stability: Assess the stability of your this compound formulation at the storage temperature and at room temperature for the duration of the experiment.
-
Prepare Fresh Solutions: If stability is a concern, prepare fresh dosing solutions immediately before use.
-
-
Q3: My animals are showing signs of toxicity or off-target effects. What should I do? A3: Toxicity can be dose-related, a result of off-target activity, or caused by the vehicle.
-
Potential Cause 1: Dose is Too High: The administered dose may exceed the maximum tolerated dose.
-
Troubleshooting Steps:
-
Review Dose-Response Data: Refer to your dose-escalation study to select a lower, non-toxic dose that still shows efficacy.
-
Monitor Animal Health: Implement a scoring system to monitor animal health (weight loss, behavior changes) and establish clear endpoints for humane intervention.
-
-
-
Potential Cause 2: Off-Target Activity: While selective, this compound can inhibit other HATs like p300 and pCAF at higher concentrations.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, collect tumor or tissue samples and perform Western blot or other assays to confirm the inhibition of KAT5 (e.g., by measuring acetylation of its specific substrates like H4K16) and check for effects on substrates of other HATs.
-
Lower the Dose: Reducing the dose may increase the specificity and reduce off-target effects.
-
-
-
Potential Cause 3: Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the adverse effects.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate its effects.
-
Explore Alternative Vehicles: If the vehicle is toxic, research and test alternative, more biocompatible vehicles.
-
-
Section 3: Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Context | Reference |
|---|---|---|---|
| IC50 (KAT5/Tip60) | ~2 µM | In vitro histone acetyltransferase (HAT) assay. | [2][4][7] |
| GI50 | 8 - 27 µM | 50% growth inhibition in a panel of prostate cancer cell lines. | [2][4][5] |
| Effective Conc. | 2.5 - 40 µM | Used in in vitro studies on anaplastic thyroid carcinoma cells. |[8] |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 | Selectivity vs. KAT5 | Reference |
|---|---|---|---|
| KAT5 (Tip60) | < 2 µM | - | |
| pCAF | 36 µM | >18-fold | |
| p300 | 60 µM | >30-fold |
| GCN5 | > 100 µM | >50-fold | |
Table 3: In Vivo Dosing Reference
| Parameter | Value | Animal Model | Notes | Reference |
|---|
| Dose | 2 µg/g | Mouse | Single injection, hippocampus collected 1 hour post-injection. |[1][6][10] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay This protocol is a generalized procedure based on descriptions of similar assays.[4]
-
Reaction Setup: Prepare a reaction mix containing recombinant KAT5/Tip60 enzyme, a histone substrate (e.g., core histones or a specific peptide), and radioactively labeled acetyl-CoA (e.g., ³H-acetyl-CoA) in a suitable HAT assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding an appropriate stop solution.
-
Detection: Transfer the reaction mixture to a filter paper, wash away unincorporated ³H-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis for Protein Acetylation This protocol is based on methods used to confirm this compound's cellular activity.[2][5]
-
Cell Treatment: Culture cells (e.g., LNCaP prostate cancer cells) to ~70% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, TSA).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against acetylated-H4K16, acetylated-H4K8, acetylated-H3K14, total histones, p53, AR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Protocol 3: In Vivo Administration in a Mouse Model This protocol is a starting point based on the limited available data and should be optimized.[1][6][10]
-
Animal Model: Use an appropriate mouse model for your research question (e.g., tumor xenograft model). Ensure all procedures are approved by your institution's animal care and use committee.
-
Formulation Preparation: Prepare the this compound dosing solution. The vehicle must be chosen carefully to ensure solubility and biocompatibility (e.g., a solution of DMSO, PEG300, Tween 80, and saline). The final concentration of DMSO should typically be below 10%.
-
Dosing: Administer this compound to the mice. As a starting point, a dose of 2 µg/g body weight can be tested. The route of administration (e.g., intraperitoneal injection, intravenous injection, oral gavage) must be determined and standardized.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, and measure tumor volume if applicable.
-
Sample Collection: At the end of the study or at specified time points, collect blood for PK analysis and tissues of interest (e.g., tumors, hippocampus) for PD analysis. Flash-freeze samples in liquid nitrogen and store them at -80°C.
Section 5: Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 3. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics, chiral pharmacokinetics, and pharmacokinetic-pharmacodynamic modeling of fenoprofen in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in interpreting data from NU9056 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NU9056, a selective inhibitor of KAT5 (Tip60) histone acetyltransferase. The information is tailored for researchers, scientists, and drug development professionals to help interpret experimental data accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Its primary mechanism is the inhibition of the acetyltransferase activity of Tip60, which prevents the transfer of acetyl groups to lysine residues on histone and non-histone proteins.[3][4] This inhibition leads to downstream effects on gene expression, DNA damage repair, and cell cycle control.[3][5]
Q2: What are the known downstream effects of this compound treatment in cancer cell lines?
Treatment of cancer cells with this compound has been shown to:
-
Induce apoptosis through the activation of caspase-3 and caspase-9.[1][3][5][7]
-
Decrease the levels of key proteins such as the androgen receptor, prostate-specific antigen (PSA), p53, and p21.[1][3][4][5]
-
Reduce the acetylation of histone H4 at lysines 8 and 16, and histone H3 at lysine 14.[1][3][4]
-
Inhibit the DNA damage response by impeding the phosphorylation of ATM and the stabilization of Tip60 itself.[3][7]
-
Suppress the JAK2/STAT3 signaling pathway.[8]
-
Increase the sensitivity of cancer cells to radiation and chemotherapy.[9]
Q3: How selective is this compound for KAT5 (Tip60) over other histone acetyltransferases (HATs)?
This compound exhibits significant selectivity for Tip60. Studies have shown it to be over 16-fold more selective for Tip60 compared to other HATs like p300, PCAF, and GCN5.[1][4][7] This selectivity is a key advantage in dissecting the specific roles of Tip60 in cellular processes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent inhibition of cell proliferation. | 1. Cell line variability: Different cell lines exhibit varying sensitivity to this compound.[3] 2. Drug concentration and incubation time: Suboptimal concentration or duration of treatment. 3. Cell confluence: High cell density can affect drug efficacy. | 1. Perform a dose-response curve to determine the optimal GI50 for your specific cell line. 2. Optimize incubation time; effects on proliferation are often observed after 24-96 hours.[1] 3. Ensure consistent and appropriate cell seeding densities for all experiments. |
| No significant increase in apoptosis. | 1. Insufficient drug concentration: The concentration of this compound may be too low to induce a robust apoptotic response. 2. Assay timing: Apoptosis is a dynamic process; the time point of analysis may be too early or too late. 3. Cellular resistance: Some cell lines may have intrinsic or acquired resistance to apoptosis. | 1. Titrate this compound to a concentration known to induce apoptosis (e.g., in LNCaP cells, this is in the micromolar range).[3] 2. Perform a time-course experiment to identify the optimal window for detecting caspase activation and apoptosis.[3] 3. Consider co-treatment with other agents that may sensitize cells to apoptosis. |
| Unexpected changes in protein levels unrelated to Tip60. | 1. Off-target effects: While selective, high concentrations of this compound may have off-target effects.[10][11] 2. Cellular stress response: The observed changes may be part of a general cellular stress response to the compound. | 1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. Include appropriate controls, such as a structurally related but inactive compound, if available. 3. Validate key findings using a complementary approach, such as siRNA-mediated knockdown of Tip60.[3] |
| Variability in histone acetylation levels. | 1. Antibody quality: Poor specificity or sensitivity of the antibody used for Western blotting. 2. Sample handling: Inconsistent sample preparation and loading. 3. HDAC activity: Histone deacetylase (HDAC) activity can counteract the effects of HAT inhibition. | 1. Validate the specificity of your acetylation-specific antibodies. 2. Ensure precise protein quantification and equal loading for all Western blot samples. 3. Consider co-treatment with an HDAC inhibitor like Trichostatin A (TSA) to amplify the signal of histone acetylation changes.[3] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound against various Histone Acetyltransferases
| Enzyme | IC50 (µM) | Selectivity vs. Tip60 |
| KAT5 (Tip60) | ~2 | - |
| p300 | ~60 | ~30-fold |
| PCAF | ~36 | ~18-fold |
| GCN5 | >100 | >50-fold |
Data compiled from multiple sources.[2][3][7]
Table 2: Growth Inhibition (GI50) of this compound in Prostate Cancer Cell Lines
| Cell Line | GI50 (µM) |
| LNCaP | 24 |
| VCaP | 8 |
| DU145 | 27 |
| PC3 | 22 |
Data from Coffey et al., 2012.[3]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2-5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-50 µM) for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value from the dose-response curve.
Western Blot Analysis of Histone Acetylation
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H4K16) and a loading control (e.g., anti-total Histone H3 or anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to cellular outcomes.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 8. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
refining NU9056 treatment conditions to reduce experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers refine NU9056 treatment conditions and minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1][2] Its primary mechanism of action is the inhibition of the histone acetyltransferase (HAT) activity of KAT5.[3][4] This leads to a decrease in the acetylation of histone and non-histone proteins, which in turn affects various cellular processes including transcriptional regulation, DNA damage repair, and cell signaling.[3][4][5]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated activity in several cancer cell lines. Notably, it has been characterized in prostate cancer cell lines, where it inhibits proliferation and induces apoptosis.[3][4][5][6] It has also been shown to suppress tumor progression in anaplastic thyroid carcinoma.[7]
Q3: What are the typical working concentrations and treatment durations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For example, in anaplastic thyroid carcinoma cells, concentrations ranging from 2.5 µM to 40 µM have been used for 48 hours to inhibit cell viability.[7] In prostate cancer cell lines, the 50% growth inhibition (GI50) is observed in the range of 8-27 µM.[3][4][5][6] For colony formation assays, treatment can extend for around 2 weeks with the medium and this compound being changed every 3 days.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C or -80°C.[2][8] One supplier suggests that at -80°C, the stock solution is stable for up to 6 months.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Cause 1: Inconsistent Drug Concentration.
-
Recommendation: Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions from a single, validated stock aliquot for each replicate. In long-term assays like colony formation, it is crucial to replenish the media with freshly diluted this compound at regular intervals (e.g., every 3 days) to maintain a consistent drug concentration.[7]
Possible Cause 2: Cell Seeding Density.
-
Recommendation: Optimize and standardize the cell seeding density for your specific cell line. Uneven cell distribution or variations in cell number at the start of the experiment can lead to significant variability. Perform preliminary experiments to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
Possible Cause 3: Serum and Media Components.
-
Recommendation: The presence and concentration of serum (e.g., FCS) and other media components can influence the activity of small molecules.[9] To reduce variability, use a consistent batch of serum and media for all related experiments. For highly sensitive assays, consider transitioning to serum-free or xeno-free media conditions after an initial adaptation period to achieve a more defined and controlled experimental environment.[9]
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Inhibition of Other HATs.
-
Recommendation: While this compound is reported to be selective for KAT5, it can inhibit other histone acetyltransferases like p300, PCAF, and GCN5 at higher concentrations.[2] If you observe unexpected phenotypes, consider if they could be attributed to the inhibition of these other HATs. It may be beneficial to use a lower, more selective concentration of this compound or to validate key findings with a structurally different KAT5 inhibitor or with genetic approaches like siRNA-mediated knockdown of KAT5. Some studies have noted that this compound may also target other HATs like p300, PCAF, and GCN5.[10][11]
Possible Cause 2: Assay Interference.
-
Recommendation: Some small molecules can interfere with assay readouts (e.g., fluorescence, absorbance).[12] To rule this out, perform control experiments with this compound in the absence of cells to check for any direct effect on the assay reagents.
Issue 3: Difficulty Reproducing Published Results
Possible Cause 1: Differences in Experimental Protocols.
-
Recommendation: Carefully review and compare your experimental protocol with the published literature. Pay close attention to details such as cell line passage number, media composition, incubation times, and the specific reagents and kits used. Even minor variations can lead to different outcomes.
Possible Cause 2: Cell Line Authenticity and Health.
-
Recommendation: Ensure your cell lines are authentic and free from mycoplasma contamination. Genetic drift can occur in cell lines over time, leading to altered responses to treatments. Use low-passage cells and regularly perform cell line authentication.
Data Summary Tables
Table 1: In Vitro IC50 and GI50 Values for this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) | Reference |
| LNCaP | Prostate Cancer | Proliferation | GI50 | 8 - 27 | [3][4][5][6] |
| PC3 | Prostate Cancer | Proliferation | GI50 | 27 | [8] |
| LNCaP-CdxR | Prostate Cancer | Proliferation | GI50 | 12 | [8] |
| CWR22rv1 | Prostate Cancer | Proliferation | GI50 | 7.5 | [8] |
| Various | - | In vitro HAT assay | IC50 | 2 | [2][3][4][5] |
Table 2: Selectivity of this compound for KAT5 over other HATs
| HAT | IC50 (µM) | Fold Selectivity (over KAT5) | Reference |
| KAT5 | < 2 | - | |
| p300 | 60 | >30 | |
| pCAF | 36 | >18 | |
| GCN5 | >100 | >50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight.[7]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 2.5 µM to 40 µM) for the desired duration (e.g., 48 hours).[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
CCK-8 Addition: Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Colony Formation Assay
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 2000 cells/well) and allow them to attach overnight.[7]
-
Treatment: Treat the cells with the desired concentrations of this compound.
-
Incubation and Media Change: Incubate the plates for approximately 2 weeks. Change the media containing the respective this compound concentrations every 3 days to maintain drug activity.[7]
-
Staining: After the incubation period, wash the colonies with PBS, fix them (e.g., with 4% paraformaldehyde), and stain with crystal violet.[7]
-
Quantification: Count the number of colonies (typically those with 50 or more cells).[7]
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 4. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. promocell.com [promocell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating In Vivo Studies with NU9056: A Technical Support Center
For researchers and drug development professionals utilizing the selective KAT5 inhibitor NU9056 in animal studies, achieving optimal exposure and consistent results can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy results with this compound are inconsistent. What could be the underlying cause?
A1: Inconsistent in vivo efficacy can stem from several factors, but a primary suspect is variable drug exposure due to formulation and administration challenges. This compound is soluble in DMSO[1][2][3]; however, its aqueous solubility is not well-documented, which can impact its absorption and distribution in physiological systems. Ensure your formulation and administration protocol are optimized and consistent across all experimental animals.
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: A widely used and effective formulation for administering this compound in vivo is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[4]. This vehicle is designed to solubilize lipophilic compounds for systemic administration. It is recommended to prepare this formulation fresh and ensure complete dissolution of this compound before administration[4].
Q3: What administration routes have been successfully used for this compound in animal studies?
A3: Intraperitoneal (IP) injection has been a successfully documented route for administering this compound in mice[5]. This route can sometimes offer higher bioavailability compared to oral administration for compounds with low aqueous solubility.
Q4: I am considering oral administration of this compound. What are the potential challenges?
Q5: Are there any known pharmacokinetic parameters for this compound in animal models?
A5: While one publication mentions that this compound displays "favorable physicochemical and pharmacokinetic properties," specific quantitative data such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not detailed in the available literature[5]. The absence of this data in the public domain makes it challenging to predict the exact pharmacokinetic profile. Therefore, it is crucial to perform pilot pharmacokinetic studies in your specific animal model to determine these parameters and optimize your dosing regimen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma levels of this compound | - Poor solubility: The compound may be precipitating out of the formulation or in the physiological environment. - Inadequate formulation: The chosen vehicle may not be optimal for solubilizing this compound. - Rapid metabolism: The compound may be quickly cleared from circulation. | - Optimize the formulation: Utilize the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[4]. Ensure the compound is fully dissolved. Sonication may be beneficial[4]. - Consider alternative administration routes: Intraperitoneal injection has been used successfully[5]. Subcutaneous or intravenous administration could also be explored to bypass first-pass metabolism. - Conduct a pilot pharmacokinetic study: This will help determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model and guide dose adjustments. |
| High variability in animal response to this compound treatment | - Inconsistent formulation preparation: Variations in the preparation of the dosing solution can lead to different effective doses being administered. - Inaccurate dosing: Errors in calculating and administering the dose volume for each animal. - Biological variability: Inherent differences in how individual animals absorb and metabolize the compound. | - Standardize formulation protocol: Ensure the formulation is prepared consistently for every experiment. - Precise dosing: Calibrate all equipment and use precise techniques for dose administration. - Increase sample size: A larger number of animals per group can help to account for biological variability. |
| Signs of toxicity or adverse effects in treated animals | - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume. - High local concentration: For injected routes, high local concentration at the injection site can cause irritation or toxicity. - Off-target effects: Although this compound is a selective KAT5 inhibitor, high concentrations may lead to off-target effects. | - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group to assess its effects. - Adjust injection volume and site: Use appropriate injection volumes for the animal's size and consider rotating injection sites. - Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) in your animal model to establish a safe and effective dosing range. |
Experimental Protocols
In Vivo Formulation Preparation
A commonly used formulation for this compound is a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[4].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the this compound. Vortex or sonicate until the powder is completely dissolved[4].
-
Sequentially add the PEG300, Tween 80, and Saline to the dissolved this compound solution.
-
Vortex the final mixture thoroughly to ensure a homogenous solution.
-
It is recommended to prepare this formulation fresh before each use.
In Vivo Administration in Mice
The following is a general protocol for intraperitoneal (IP) administration of this compound in mice, based on doses used in published studies.
Materials:
-
Prepared this compound formulation
-
Sterile syringes and needles (e.g., 27-gauge)
-
Experimental mice
Protocol:
-
Calculate the required dose of this compound for each mouse based on its body weight. Doses such as 2 µg/g (equivalent to 2 mg/kg) have been reported[4].
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, aspirating to ensure no blood or fluid is drawn back.
-
Slowly inject the formulation.
-
Monitor the animal for any adverse reactions post-injection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows for addressing bioavailability.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for addressing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound supplier | CAS 1450644-28-6 | KAT5 Inhibitor | AOBIOUS [aobious.com]
- 3. Histone Acetyltransferase Inhibitor VIII, this compound | 1450644-28-6 [sigmaaldrich.com]
- 4. NU 9056 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of NU9056 on KAT5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of NU9056 on lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60, with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for research and drug development.
Executive Summary
This compound is a potent and selective small molecule inhibitor of KAT5 histone acetyltransferase.[1] Experimental data demonstrates its high affinity for KAT5 with an IC50 value in the low nanomolar to low micromolar range.[1][2] Its selectivity for KAT5 over other histone acetyltransferases (HATs) of the MYST family and other families like p300/CBP, PCAF, and GCN5 has been established, making it a valuable tool for studying the specific roles of KAT5 in various cellular processes.[3] This guide compares this compound with other known KAT5 inhibitors, presenting their inhibitory potency and selectivity. Furthermore, it provides detailed experimental protocols for key assays to validate the inhibitory activity of these compounds.
Comparison of KAT5 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives against KAT5 and other histone acetyltransferases.
| Inhibitor | Target | IC50 | Selectivity | Reference(s) |
| This compound | KAT5 (Tip60) | 2 nM - <2 µM | >16-fold selective over PCAF, p300, and GCN5 | [1][2] |
| p300 | 60 µM | [4] | ||
| PCAF | 36 µM | [4] | ||
| GCN5 | >100 µM | [4] | ||
| MG149 | KAT5 (Tip60) | 74 µM | Also inhibits MOF (KAT8) with an IC50 of 47 µM. Less potent against PCAF and p300 (>200 µM). | [2][3] |
| MOF (KAT8) | 47 µM | [3] | ||
| PCAF | >200 µM | [3] | ||
| p300 | >200 µM | [3] | ||
| Anacardic Acid | KAT5 (Tip60) | Inhibition reported, but IC50 varies. | Non-selective, also inhibits p300 and PCAF. | [5][6] |
| p300 | Reported IC50 of 8.5 µM | [6] | ||
| PCAF | Reported IC50 of 5 µM | [6] | ||
| TH1834 | KAT5 (Tip60) | Specific inhibitor, but IC50 not specified in the provided context. | Does not affect the activity of MOF. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Mechanism of KAT5 inhibition by this compound.
References
A Head-to-Head Comparison of NU9056 and MG149 in KAT5 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent KAT5 Inhibitors
In the landscape of epigenetic research, the lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60, has emerged as a critical therapeutic target in various diseases, most notably in cancer. The development of small molecule inhibitors against KAT5 is a focal point of many drug discovery programs. This guide provides a comprehensive comparison of two widely studied KAT5 inhibitors, NU9056 and MG149, to assist researchers in selecting the appropriate tool for their specific experimental needs. This comparison is based on their inhibitory activity, selectivity, cellular effects, and the signaling pathways they modulate.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are paramount in research. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and MG149 against KAT5 and other histone acetyltransferases (HATs), providing a clear overview of their relative potency and selectivity.
| Inhibitor | Target | IC50 | Reference |
| This compound | KAT5 (Tip60) | ~2 µM | [1][2] |
| MG149 | KAT5 (Tip60) | 74 µM | [3] |
Table 1: Potency of this compound and MG149 against KAT5.
| Inhibitor | Off-Target HAT | IC50 | Selectivity over KAT5 | Reference |
| This compound | p300 | 60 µM | >30-fold | [4] |
| PCAF | 36 µM | >18-fold | [4] | |
| GCN5 | >100 µM | >50-fold | [4] | |
| MG149 | MOF (KAT8) | 47 µM | ~1.6-fold less selective for KAT5 | [3] |
| p300 | >200 µM | >2.7-fold | [3] | |
| PCAF | >200 µM | >2.7-fold | [3] |
Table 2: Selectivity profile of this compound and MG149 against other histone acetyltransferases.
Cellular Effects: A Comparative Overview
Both this compound and MG149 have demonstrated significant effects on cancer cell lines, primarily through the inhibition of cell proliferation and the induction of apoptosis.
This compound has been extensively studied in prostate cancer cell lines where it has been shown to:
-
Inhibit cellular proliferation with GI50 values ranging from 8-27 µM.[5]
-
Induce apoptosis through the activation of caspase-3 and caspase-9 in a time- and concentration-dependent manner.[1][5]
-
Decrease the levels of androgen receptor, prostate-specific antigen, p53, and p21.[4]
-
Inhibit the DNA damage response by preventing ATM phosphorylation.[5]
MG149 has been shown to:
-
Inhibit cell proliferation and increase apoptosis in anaplastic thyroid cancer cells.
-
Suppress the migratory and invasive capabilities of cancer cells.
-
Inhibit KAT5-mediated c-Myc acetylation.
Signaling Pathways and Experimental Workflows
The inhibition of KAT5 by this compound and MG149 impacts critical cellular signaling pathways, primarily those involved in DNA damage response and apoptosis.
Figure 1: Signaling pathway affected by KAT5 inhibition by this compound and MG149.
Below is a generalized workflow for assessing the efficacy of KAT5 inhibitors.
Figure 2: A typical experimental workflow for evaluating KAT5 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in research, detailed methodologies for key experiments are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on KAT5 enzymatic activity.
Materials:
-
Recombinant human KAT5 enzyme
-
Histone H4 peptide (substrate)
-
Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [3H]-Acetyl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
This compound and/or MG149 dissolved in DMSO
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant KAT5 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or MG149 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [3H]-Acetyl-CoA and incubate for a further 15-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Allow the paper to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium
-
This compound and/or MG149
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or MG149 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Histone Acetylation and Apoptosis Markers
Western blotting is a key technique to confirm the mechanism of action of KAT5 inhibitors by assessing changes in histone acetylation and the expression of apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H4 (Lys16), anti-cleaved caspase-3, anti-PARP, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or modification.
Conclusion
Both this compound and MG149 are valuable tools for studying the function of KAT5. This compound exhibits greater potency and selectivity for KAT5 in vitro. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the desired concentration range, and the specific research question being addressed. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting experiments involving these KAT5 inhibitors.
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
NU9056: A Potent Inhibitor Targeting Tip60 with Specificity within the MYST Family of Acetyltransferases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of NU9056, a known inhibitor of histone acetyltransferases (HATs), with a focus on its specificity for Tip60 (also known as KAT5) over other members of the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family of HATs.
This compound has been identified as a potent inhibitor of Tip60, a crucial enzyme involved in cellular processes such as DNA damage repair, transcriptional regulation, and cell signaling.[1][2][3] This guide synthesizes available experimental data to objectively compare the performance of this compound against Tip60 and other HATs, providing researchers with a clear overview of its current known specificity profile.
Comparative Analysis of this compound Potency
To assess the specificity of this compound, its half-maximal inhibitory concentration (IC50) against Tip60 has been compared to its activity against other HATs. The available data from in vitro HAT assays are summarized below.
| Histone Acetyltransferase (HAT) | Family | This compound IC50 (µM) | Fold Selectivity vs. Tip60 |
| Tip60 (KAT5) | MYST | ~2 | - |
| MOF (KAT8) | MYST | Data not available | Stated to be selective for Tip60 over MOF |
| MOZ (KAT6A) | MYST | Data not available | Data not available |
| MORF (KAT6B) | MYST | Data not available | Data not available |
| HBO1 (KAT7) | MYST | Data not available | Data not available |
| p300 (KAT3B) | p300/CBP | ~36 - 60 | ~18 - 30 fold |
| PCAF (KAT2B) | GNAT | ~33 - 60 | ~16.5 - 30 fold |
| GCN5 (KAT2A) | GNAT | >100 | >50 fold |
Note: IC50 values can vary between different experimental setups. The data presented here is a synthesis of available literature.[1][4][5]
Experimental Methodologies
The determination of inhibitor specificity is crucial for its development as a selective chemical probe or therapeutic agent. The following outlines a general experimental workflow for assessing the specificity of a HAT inhibitor like this compound.
A common method to determine the IC50 values is the in vitro HAT assay using a radioisotope-labeled acetyl donor.
Protocol: In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Enzyme and Substrate Addition: To each reaction well, add the purified recombinant HAT enzyme (e.g., Tip60, MOF, etc.) and the histone substrate (e.g., core histones or a specific histone peptide).
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at 30°C to allow for inhibitor binding to the enzyme.
-
Initiation of Reaction: Start the acetylation reaction by adding [3H]-acetyl-CoA.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of HAT activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Tip60 Signaling Pathway in DNA Damage Response
Tip60 plays a critical role in the DNA damage response (DDR), particularly in the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. Understanding this pathway is essential for contextualizing the effects of Tip60 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
comparative study of NU9056 and other KAT5 inhibitors like TH1834
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent KAT5 (also known as Tip60) inhibitors, NU9056 and TH1834. The information presented is intended to assist researchers in making informed decisions for their studies in areas such as oncology and epigenetics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to KAT5 and its Inhibition
K-acetyltransferase 5 (KAT5), or Tip60, is a crucial histone acetyltransferase (HAT) belonging to the MYST family of enzymes.[1] It plays a vital role in a multitude of cellular processes, including the regulation of gene transcription, DNA damage repair, and apoptosis (programmed cell death).[2] The dysregulation of KAT5 activity has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1] Small molecule inhibitors of KAT5, such as this compound and TH1834, have emerged as valuable tools for investigating the function of this enzyme and as potential anticancer agents.[3][4]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and TH1834, focusing on their inhibitory potency and cellular effects.
| Parameter | This compound | TH1834 | Source(s) |
| Enzymatic Activity (IC50) | 2 µM | Data not available | [5] |
| Cellular Growth Inhibition (GI50) | 8-27 µM (in a panel of prostate cancer cell lines) | Significantly reduces viability of MCF7 cells (specific IC50 not provided) | [1][4] |
| Selectivity | >16-fold selective for Tip60 over PCAF, p300, and GCN5 | Does not affect the activity of the related HAT MOF | [4][5] |
| Apoptosis Induction | Induces apoptosis via activation of caspase-3 and caspase-9 in prostate cancer cells | Induces apoptosis and caspase-3 activation in breast cancer cells | [1][4] |
| Effect on DNA Damage | Inhibits the DNA damage response in prostate cancer cells | Increases unrepaired DNA damage in breast cancer cells | [1][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
Validating the Downstream Effects of NU9056 on p53 and c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective KAT5 inhibitor, NU9056, with other alternative molecules for validating the downstream effects on the pivotal tumor suppressor protein p53 and the proto-oncogene c-Myc. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to aid in the design and interpretation of studies focused on these critical cancer targets.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60.[1][2] KAT5 is a member of the MYST family of histone acetyltransferases and plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, through the acetylation of both histone and non-histone proteins.[1][2][3] Among its non-histone substrates are the tumor suppressor p53 and the oncoprotein c-Myc.[4][5] By inhibiting the acetyltransferase activity of KAT5, this compound can modulate the stability and activity of these key proteins, thereby impacting cell fate.
Downstream Effects of this compound on p53
Experimental evidence indicates that treatment with this compound leads to a decrease in the protein levels of p53 and its transcriptional target, p21.[3] This effect is attributed to the role of acetylation in enhancing the stability of the p53 protein.[3] By inhibiting KAT5-mediated acetylation, this compound is thought to promote the degradation of p53.
Comparison with Other p53-Modulating Compounds
| Compound/Method | Target | Mechanism of Action on p53 | Reference |
| This compound | KAT5 (Tip60) | Decreases protein stability (presumed mechanism) | [3] |
| Nutlins (e.g., Nutlin-3a) | MDM2 | Inhibits the interaction between MDM2 and p53, preventing p53 degradation. | |
| RITA | p53 | Binds to p53 and induces a conformational change that prevents MDM2 binding. | |
| PRIMA-1 / APR-246 | Mutant p53 | Covalently modifies mutant p53, restoring its wild-type conformation and function. | |
| HDAC Inhibitors (e.g., Vorinostat) | Histone Deacetylases | Increase histone acetylation, leading to a more open chromatin structure and can indirectly affect p53 activity. |
Downstream Effects of this compound on c-Myc
Studies have demonstrated that this compound treatment results in a dose-dependent decrease in the protein levels of c-Myc.[4] The primary mechanism for this reduction is the shortening of the c-Myc protein half-life, leading to its increased degradation.[4] This, in turn, has been shown to downregulate the expression of microRNA-202-5p (miR-202), a downstream target of c-Myc, in anaplastic thyroid carcinoma cells.[4]
Comparison with Other c-Myc Inhibitors
Several strategies are being pursued to inhibit the function of the "undruggable" transcription factor c-Myc. These approaches can be broadly categorized into inhibitors of c-Myc-Max dimerization, inhibitors of c-Myc transcription, and molecules that promote c-Myc degradation.
| Compound/Method | Target | Mechanism of Action on c-Myc | Reference |
| This compound | KAT5 (Tip60) | Decreases protein stability by shortening its half-life. | [4] |
| 10058-F4 | c-Myc/Max Interaction | Inhibits the heterodimerization of c-Myc and Max, preventing DNA binding. | |
| JQ1 | BRD4 (BET bromodomains) | Inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of c-Myc transcription. | |
| MYCi975 | MYC | A direct inhibitor of MYC. | [6] |
| Proteolysis-targeting chimeras (PROTACs) | c-Myc | Induce the degradation of c-Myc via the ubiquitin-proteasome system. |
Experimental Protocols
Western Blotting for p53 and c-Myc Protein Levels
Objective: To quantify the changes in total p53 and c-Myc protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP for p53, 8505C or CAL-62 for c-Myc) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 2.5–40 µM) or vehicle control for the desired time (e.g., 24-48 hours).[3][4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone), c-Myc (e.g., 9E10 clone), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometric analysis of the protein bands can be performed using software like ImageJ.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology (using CCK-8 assay as an example):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[4]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
c-Myc Protein Half-Life Determination (Cycloheximide Chase Assay)
Objective: To determine if this compound affects the stability of the c-Myc protein.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (B1669411) (CHX), a protein synthesis inhibitor, to the cell culture medium at a final concentration of 100 µg/mL.[4]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Western Blot Analysis: Perform Western blotting for c-Myc and a stable loading control as described in section 4.1.
-
Half-Life Calculation: Quantify the c-Myc band intensity at each time point relative to the 0-minute time point. Plot the relative intensity on a logarithmic scale against time. The time at which the intensity is reduced by 50% is the half-life.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits KAT5, leading to decreased p53 acetylation and stability.
Caption: this compound inhibits KAT5, reducing c-Myc stability and downstream signaling.
Caption: Workflow for validating the effects of this compound and alternatives.
Conclusion
This compound presents a valuable tool for probing the roles of KAT5-mediated acetylation in regulating p53 and c-Myc. Its distinct mechanism of action, particularly in promoting the degradation of these key proteins, offers a complementary approach to other inhibitors that target different regulatory nodes. The experimental protocols and comparative data presented in this guide are intended to facilitate the rigorous validation of this compound's downstream effects and to provide a framework for its comparison with alternative modulators of p53 and c-Myc signaling. For researchers in oncology and drug development, a thorough understanding of these comparative aspects is crucial for advancing novel therapeutic strategies.
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 4. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NU 9056, KAT5 (Tip60) inhibitor (CAS 1450644-28-6) | Abcam [abcam.com]
- 6. Degradation of MYC by the mutant p53 reactivator drug, COTI-2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of NU9056: A Comparative Cross-Validation in Diverse Cell Lines
For Immediate Release
A comprehensive analysis of the selective KAT5/Tip60 inhibitor, NU9056, demonstrates its potent anti-cancer effects across a range of cancer cell lines. This guide provides a detailed comparison of this compound's performance against other histone acetyltransferase (HAT) inhibitors and standard-of-care therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a selective inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60, has emerged as a promising therapeutic agent in oncology. By targeting KAT5, a key regulator of gene expression, DNA damage repair, and cell signaling, this compound exhibits a multi-faceted anti-cancer activity. This guide cross-validates its efficacy in various cancer cell lines, offering a comparative perspective on its potential.
Performance of this compound in Prostate Cancer Cell Lines
Prostate cancer cells have been a primary focus of this compound research. Studies have consistently shown its ability to inhibit proliferation and induce apoptosis in a variety of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.
Table 1: Comparative Growth Inhibition of this compound and other HAT Inhibitors in Prostate Cancer Cell Lines
| Cell Line | This compound GI50 (µM)[1] | Other HAT Inhibitors IC50/GI50 (µM) |
| LNCaP | 24 ± 2 | Enzalutamide (B1683756): ~5.6[2] |
| PC3 | 27 ± 2 | Enzalutamide: >30[2] |
| 22RV1 | 7.5 ± 0.2 | - |
| DU145 | 8 ± 1 | - |
| LNCaP-AI | 16 ± 1 | - |
| LNCaP-CdxR | 12 ± 2.5 | - |
| CWR22rv1 | 7.5 ± 0.2 | - |
Note: Data for this compound and other inhibitors are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
This compound demonstrates significant growth inhibition across a panel of prostate cancer cell lines with GI50 values ranging from 7.5 to 27 µM[1]. Notably, it retains activity in models of castration-resistant prostate cancer (CRPC), such as the 22RV1 and LNCaP-derived lines, highlighting its potential in advanced disease settings.
Mechanism of Action: Targeting the KAT5/Tip60 Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the histone acetyltransferase activity of KAT5/Tip60[1]. This inhibition disrupts key cellular processes that are often dysregulated in cancer.
Inhibition of KAT5 by this compound leads to a reduction in the acetylation of histones and other proteins, which in turn downregulates androgen receptor signaling, impairs DNA damage repair mechanisms, and promotes apoptosis through the activation of caspase-3 and -9[1].
Cross-Validation in Other Cancer Types: Anaplastic Thyroid Carcinoma
The anti-cancer activity of this compound is not limited to prostate cancer. In models of anaplastic thyroid carcinoma (ATC), a highly aggressive form of thyroid cancer, this compound has shown significant therapeutic potential.
Table 2: Effects of this compound in Anaplastic Thyroid Carcinoma Cell Lines
| Cell Line | Effect of this compound | Combination with Cisplatin |
| 8505C | Inhibition of survival, growth, migration, and invasion[3] | Increased chemosensitivity[3] |
| CAL-62 | Inhibition of survival, growth, migration, and invasion[3] | Increased chemosensitivity[3] |
This compound treatment inhibits multiple oncogenic processes in ATC cells and, importantly, enhances their sensitivity to the standard chemotherapeutic agent, cisplatin[3]. This suggests a potential role for this compound in combination therapies for this challenging disease.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or control compounds and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 515 nm using a microplate reader.
Apoptosis Detection: Caspase-3/9 Activity Assay
This assay measures the activity of executioner caspase-3 and initiator caspase-9, key mediators of apoptosis.
Materials:
-
Fluorogenic caspase-3/9 substrate
-
Cell lysis buffer
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or control compounds.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Add the caspase-3 or caspase-9 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on key signaling molecules.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The available data strongly support the continued investigation of this compound as a potential anti-cancer therapeutic. Its selective inhibition of KAT5/Tip60 provides a targeted approach to disrupt critical cancer-associated pathways. The efficacy of this compound in both prostate and anaplastic thyroid cancer models, including its ability to sensitize resistant cells to standard chemotherapy, underscores its promise. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent. This guide provides a foundational resource for researchers dedicated to advancing cancer therapy through innovative targeted approaches.
References
- 1. Characterisation of a Tip60 specific inhibitor, this compound, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective KAT5 Inhibitor NU9056 Versus the Pan-HAT Inhibitor Anacardic Acid
In the landscape of epigenetic research, histone acetyltransferase (HAT) inhibitors are invaluable tools for dissecting the roles of histone acetylation in health and disease. This guide provides a comprehensive comparison of two prominent HAT inhibitors: NU9056, a selective inhibitor of lysine (B10760008) acetyltransferase 5 (KAT5, also known as Tip60), and anacardic acid, a natural product with broad-spectrum pan-HAT inhibitory activity. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of inhibitor for their specific experimental needs.
At a Glance: Key Performance Indicators
The selection of a HAT inhibitor is critically dependent on its potency and selectivity. The following table summarizes the key quantitative data for this compound and anacardic acid, based on available experimental evidence.
| Feature | This compound | Anacardic Acid |
| Primary Target(s) | KAT5 (Tip60)[1][2][3][4] | p300, PCAF, Tip60[1][5] |
| IC50 for KAT5 (Tip60) | ~2 µM[3][4] | Inhibition demonstrated, but specific IC50 varies |
| IC50 for p300 | ~60 µM[6] | ~8.5 µM[1][5] |
| IC50 for PCAF | ~36 µM[6] | ~5 µM[1][5] |
| IC50 for GCN5 | >100 µM[6] | Not widely reported |
| Mechanism of Action | Selective inhibitor of Tip60[1][2][3][4] | Non-competitive inhibitor of p300 and PCAF[1] |
| Origin | Synthetic | Natural (from cashew nut shell liquid)[1] |
| Cell Permeability | Cell-permeable[3] | Cell-permeable[3] |
In-Depth Analysis: Mechanism and Specificity
This compound is a potent and selective small molecule inhibitor of the KAT5/Tip60 histone acetyltransferase.[7] Its selectivity for Tip60 over other HATs, such as p300, PCAF, and GCN5, makes it a valuable tool for investigating the specific functions of Tip60 in cellular processes.[7] Research has shown that this compound can inhibit protein acetylation in prostate cancer cell lines, block the DNA damage response, and induce apoptosis.[3][4]
Anacardic acid , a natural product isolated from cashew nut shell liquid, exhibits a much broader inhibitory profile. It is characterized as a pan-HAT inhibitor, with demonstrated activity against p300, PCAF, and Tip60.[1][5] This broad-spectrum activity means that anacardic acid can have more widespread effects on cellular histone acetylation and gene regulation. Beyond its HAT inhibitory activity, anacardic acid has been reported to have other biological effects, including the inhibition of NF-κB activation and antioxidant properties.[1]
Signaling Pathways
The differing specificities of this compound and anacardic acid lead to their involvement in distinct primary signaling pathways.
This compound and the DNA Damage Response:
This compound's selective inhibition of Tip60 has a significant impact on the DNA damage response (DDR). Tip60 plays a crucial role in the activation of the ATM kinase, a central player in the DDR pathway, in response to DNA double-strand breaks. By inhibiting Tip60, this compound can impede the downstream signaling cascade that leads to cell cycle arrest and DNA repair.
Anacardic Acid and the NF-κB Pathway:
Anacardic acid's broader activity profile includes the inhibition of the NF-κB signaling pathway. It has been shown to suppress the activation of IκBα kinase, which is a critical step in the activation of NF-κB. This leads to the inhibition of p65 acetylation and nuclear translocation, ultimately downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.[8][9]
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed protocols for key experiments are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.
-
Materials:
-
Recombinant human HAT enzyme (e.g., Tip60, p300, PCAF)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Inhibitor stock solution (this compound or anacardic acid dissolved in DMSO)
-
-
Protocol:
-
Prepare the HAT reaction mixture in the assay buffer containing the histone peptide substrate and the HAT enzyme.[1]
-
Add the inhibitor (this compound or anacardic acid) at various concentrations. Include a DMSO control.[1]
-
Pre-incubate the mixture for 10-15 minutes at 30°C.[1]
-
Initiate the reaction by adding Acetyl-CoA.[1]
-
Incubate the reaction for 30-60 minutes at 30°C.[1]
-
For radioactive assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer to remove unincorporated [3H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.[1]
-
For non-radioactive assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the acetylated histone.[1]
-
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of the inhibitors on the overall levels of histone acetylation within cells.
-
Materials:
-
Cell culture reagents
-
This compound or anacardic acid
-
Lysis buffer
-
Primary antibodies against specific acetylated histones (e.g., Acetyl-H3, Acetyl-H4) and total histones (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or anacardic acid for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.[10]
-
Harvest the cells and lyse them in lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against specific acetylated histones and a total histone loading control overnight at 4°C.[1][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound or anacardic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of this compound or anacardic acid for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[13]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]
-
Remove the medium and dissolve the formazan crystals in DMSO.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Experimental Workflow
A typical experimental workflow for comparing the effects of this compound and anacardic acid is outlined below.
Conclusion
Both this compound and anacardic acid are valuable chemical probes for studying the roles of histone acetyltransferases. The choice between them should be guided by the specific research question.
-
Anacardic acid is more suitable for studies where a broader inhibition of HAT activity is desired. Researchers using anacardic acid should be mindful of its pan-HAT inhibitory nature and its potential off-target effects, including the modulation of the NF-κB pathway.
For any application, it is crucial to perform dose-response experiments and to validate the on-target effects in the specific experimental system being used. This comparative guide serves as a starting point for making an informed decision in the selection and application of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 3. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anacardic acid (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of NU9056 Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Lysine (B10760008) Acetyltransferase 5 (KAT5) by NU9056 with genetic approaches to validate its on-target effects. The experimental data presented herein supports the specific action of this compound on KAT5, a critical enzyme in various cellular processes, including transcriptional regulation and DNA damage repair.[1][2][3]
Executive Summary
This compound is a selective inhibitor of KAT5 (also known as Tip60) with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] Genetic knockdown of KAT5 using techniques such as small interfering RNA (siRNA) serves as a crucial method to confirm that the observed cellular effects of this compound are indeed a consequence of its intended molecular target. This guide presents a comparative analysis of data from studies employing both this compound treatment and KAT5 genetic silencing, demonstrating a high degree of concordance in their phenotypic outcomes. Furthermore, we provide detailed protocols for key experiments and visualizations of the relevant signaling pathways to aid in the design and interpretation of on-target validation studies.
Data Presentation: this compound vs. Genetic Knockdown of KAT5
The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic knockdown of KAT5 on cancer cell lines.
Table 1: Comparison of Effects on Cell Proliferation
| Cell Line | Treatment/Approach | Concentration/Efficiency | Effect on Proliferation | Reference |
| LNCaP (Prostate Cancer) | This compound | GI50: 24 µM | Inhibition of cell proliferation | [4][6] |
| LNCaP (Prostate Cancer) | Tip60 (KAT5) siRNA | 70% knockdown | ~33% inhibition of cell proliferation | [7] |
| PC3 (Prostate Cancer) | This compound | GI50: 27 µM | Inhibition of cell proliferation | [6] |
| Du145 (Prostate Cancer) | KAT5 shRNA | 65% knockdown | 61% inhibition of cell viability | [8] |
| 8505C (Anaplastic Thyroid Carcinoma) | This compound | 2.5–40 µM | Concentration-dependent inhibition of cell viability and proliferation | [9] |
| CAL-62 (Anaplastic Thyroid Carcinoma) | This compound | 2.5–40 µM | Concentration-dependent inhibition of cell viability and proliferation | [9] |
| CAL-62 (Anaplastic Thyroid Carcinoma) | KAT5 shRNA | Not specified | Inhibition of cell viability | [9] |
Table 2: Comparison of Effects on Protein Expression and Acetylation
| Cell Line | Treatment/Approach | Target Protein/Modification | Observed Effect | Reference |
| LNCaP (Prostate Cancer) | This compound (24 µM) | Androgen Receptor (AR) | Decreased protein levels | [4] |
| LNCaP (Prostate Cancer) | Tip60 (KAT5) siRNA | Prostate-Specific Antigen (PSA) | Reduced DHT-induced expression | [7] |
| LNCaP (Prostate Cancer) | This compound (24 µM) | p53 | Decreased protein levels | [4] |
| LNCaP (Prostate Cancer) | This compound (2.5-40 µM) | Acetyl-Histone H4 (K16), Acetyl-Histone H3 (K14), Acetyl-Histone H4 (K8) | Decreased acetylation levels | [10] |
| CAL-62 (Anaplastic Thyroid Carcinoma) | This compound (2.5–40 µM) | Acetyl-Histone H2A, Acetyl-Histone H4 | Concentration-dependent decrease in acetylation | [9] |
Comparison with Other KAT5 Inhibitors
While this compound is a well-characterized KAT5 inhibitor, other compounds such as MG-149 and TH1834 also target this enzyme.
Table 3: Overview of Selected KAT5 Inhibitors
| Inhibitor | IC50 for KAT5/Tip60 | Selectivity Profile | Genetically Validated On-Target Effects | Reference |
| This compound | ~2 µM | >16-fold selective over PCAF, p300, and GCN5 | Yes (siRNA/shRNA knockdown shows similar phenotypes) | [7][10][11] |
| MG-149 | 74 µM | Also inhibits MOF (IC50 = 47 µM) | Effects on c-Myc acetylation and EMT align with KAT5 function, but direct genetic comparison is limited. | [12][13] |
| TH1834 | Not specified | Specific for Tip60 over MOF | Induces apoptosis and DNA damage, consistent with Tip60 knockdown, but direct side-by-side genetic validation is not extensively reported. | [14][15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
siRNA-Mediated Knockdown of KAT5
Objective: To transiently reduce the expression of KAT5 in cultured cells to mimic the effect of a specific inhibitor.
Materials:
-
KAT5-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well): a. Dilute 25 pmol of siRNA (either KAT5-targeting or non-targeting control) in 125 µL of Opti-MEM I medium and mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 2.25 mL of fresh, antibiotic-free complete medium. b. Add the 250 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the effect of this compound or KAT5 knockdown on cell proliferation by measuring total cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. Allow cells to attach overnight. c. Treat cells with various concentrations of this compound or perform siRNA transfection as described above. Include appropriate vehicle controls. d. Incubate for the desired duration (e.g., 48-96 hours).
-
Cell Fixation: a. Gently remove the culture medium. b. Add 100 µL of cold 10% TCA to each well to fix the cells. c. Incubate at 4°C for at least 1 hour.[17]
-
Washing: a. Carefully wash the plates four to five times with slow-running tap water to remove the TCA.[1] b. Allow the plates to air-dry completely at room temperature.[1]
-
Staining: a. Add 100 µL of 0.4% SRB solution to each well.[17] b. Incubate at room temperature for 30 minutes.[17]
-
Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] b. Allow the plates to air-dry completely.[1]
-
Solubilization and Absorbance Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[1] b. Shake the plate for 5-10 minutes. c. Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
Quantitative Western Blotting
Objective: To quantify the levels of specific proteins (e.g., KAT5, acetylated histones, AR, p53) following this compound treatment or KAT5 knockdown.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: a. Harvest cells and lyse them in RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Quantification: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for on-target validation and the key signaling pathways affected by this compound.
Caption: Workflow for validating this compound on-target effects.
Caption: Signaling pathways regulated by KAT5 and inhibited by this compound.
Caption: Logic of on-target validation by mimicking phenotypes.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of a Tip60 Specific Inhibitor, this compound, in Prostate Cancer | PLOS One [journals.plos.org]
- 8. KAT5 and KAT6B are in positive regulation on cell proliferation of prostate cancer through PI3K-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KAT5 Inhibitor this compound Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MG149 suppresses anaplastic thyroid cancer progression by inhibition of lysine acetyltransferase KAT5-mediated c-Myc acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeting cancer using KAT inhibitors to mimic lethal knockouts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Personal protective equipment for handling NU9056
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for the selective KAT5 (Tip60) histone acetyltransferase inhibitor, NU9056. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended when handling this compound:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Essential to protect against accidental splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety glasses or goggles when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Nitrile Gloves | Provides adequate protection for handling small quantities. For prolonged contact or when handling stock solutions, consider double-gloving. Avoid latex gloves due to poor chemical resistance and potential for allergies. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. A flame-resistant lab coat should be worn if working with flammable solvents. |
| Full-Length Pants and Closed-Toe Shoes | Required laboratory attire to protect against spills and other physical hazards. | |
| Respiratory Protection | Not generally required | As this compound is a solid, respiratory protection is not typically necessary. If creating aerosols or handling the powder extensively, a risk assessment should be performed to determine if a respirator is needed. Work in a well-ventilated area or a chemical fume hood is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Short-term storage (powder): Store at -20°C for up to 3 years.[2]
-
Long-term storage (in solvent): Store at -80°C for up to one year.[2]
-
Protect from light and moisture.
Preparation of Stock Solutions:
-
Warm the vial: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Reconstitution: For a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Sonication is recommended to aid dissolution.[2]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage of Stock Solution: Store stock solution aliquots at -80°C.
Handling:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with the powder or solutions. Use the recommended PPE at all times.
-
Use clean, dedicated spatulas and glassware to prevent cross-contamination.
-
When transporting this compound, whether as a solid or in solution, use a secondary container to mitigate spills.
Disposal Plan
As this compound is not considered a hazardous chemical, disposal procedures should follow institutional guidelines for non-hazardous laboratory waste.
-
Unused Solid this compound:
-
Dispose of in the solid laboratory waste stream, following your institution's specific procedures for non-hazardous chemical waste.
-
-
This compound Solutions (e.g., in DMSO):
-
Collect in a designated, labeled waste container for non-hazardous chemical waste. Do not pour down the drain.
-
The waste container should be clearly labeled with its contents.
-
-
Contaminated Labware (e.g., pipette tips, tubes):
-
Dispose of in the appropriate solid laboratory waste container.
-
-
Empty Vials:
-
Rinse the empty vial with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Dispose of the rinseate in the chemical waste stream.
-
Deface the label on the vial and dispose of it in the regular laboratory glass waste or as per institutional guidelines.
-
Experimental Protocols
This compound is a selective inhibitor of KAT5 (Tip60) histone acetyltransferase with an IC50 of approximately 2 µM.[2][4] It has been shown to inhibit protein acetylation, block the DNA damage response, and induce apoptosis in cancer cell lines.[2]
Western Blotting to Detect Inhibition of Histone Acetylation:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP prostate cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 2.5 µM to 40 µM) for a specified time (e.g., 2 hours).[4]
-
Protein Extraction: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated histones (e.g., acetyl-H4K16, acetyl-H3K14, acetyl-H4K8) and a loading control (e.g., total histone H3 or β-actin).[4]
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on histone acetylation levels.
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound inhibits KAT5, leading to apoptosis via caspase activation.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for studying the cellular effects of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
